molecular formula C12H19NO B7791508 1-Amino-2-(4-isopropylphenyl)propan-2-ol

1-Amino-2-(4-isopropylphenyl)propan-2-ol

Cat. No.: B7791508
M. Wt: 193.28 g/mol
InChI Key: KIDOXGAXIPHSBS-UHFFFAOYSA-N
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Description

1-Amino-2-(4-isopropylphenyl)propan-2-ol is a chiral amino alcohol derivative of interest in synthetic and medicinal chemistry research. This compound features a propan-2-ol backbone substituted with an amino group and a 4-isopropylphenyl moiety. The isopropyl substituent on the aromatic ring enhances the lipophilicity of the molecule, which can influence its solubility and interaction with biological targets . As a secondary alcohol and primary amine, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure is analogous to scaffolds used in pharmaceutical development, particularly as a precursor for beta-adrenergic receptor ligands . In the crystal structure of similar compounds, molecules can be linked by O-H⋯N and N-H⋯O hydrogen bonds, forming chains that may be relevant in materials science . Researchers employ this compound in exploring structure-activity relationships. The synthetic route may involve a multi-step process starting from a substituted benzaldehyde, potentially involving condensation followed by reduction, with purification via chromatography or recrystallization to achieve high enantiomeric purity . Handling Note: For research use only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2-(4-propan-2-ylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDOXGAXIPHSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure and Reactivity Profile of 4-Isopropylphenyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, reactivity profile, and synthetic pathways of 4-isopropylphenyl amino alcohols . This analysis focuses on the 1-(4-isopropylphenyl)-2-aminoethanol scaffold, a privileged structure in medicinal chemistry serving as a core pharmacophore for beta-adrenergic modulators and a versatile chiral auxiliary in asymmetric synthesis.

A Technical Guide for Drug Development & Synthetic Applications

Executive Summary

The 4-isopropylphenyl amino alcohol motif represents a critical chemotype in pharmaceutical sciences. It combines the lipophilic, sterically demanding 4-isopropyl (cumyl) group with the polar, chemically versatile beta-amino alcohol functionality. This scaffold is structurally homologous to the phenylethanolamine class of adrenergic agonists (e.g., related to the lipophilic tail of specific beta-blockers) and serves as a robust chiral ligand in enantioselective catalysis.

This guide provides a deep-dive analysis of the scaffold’s electronic properties, metabolic liabilities (specifically CYP450-mediated benzylic oxidation), and high-fidelity synthetic protocols.

Molecular Architecture & Physicochemical Properties[1]

Structural Components

The molecule comprises two distinct domains acting in concert:

  • The Lipophilic Anchor (4-Isopropylphenyl):

    • Electronic Effect: The isopropyl group exerts a weak +I (inductive) effect, increasing electron density on the aromatic ring compared to a naked phenyl group. This makes the ring more susceptible to electrophilic aromatic substitution (EAS) at the ortho positions relative to the isopropyl group.

    • Steric Bulk: The gem-dimethyl groups create significant steric hindrance, influencing binding affinity in hydrophobic pockets (e.g., the hydrophobic pocket of

      
      -adrenergic receptors).
      
    • Lipophilicity: The isopropyl moiety significantly elevates the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • The Polar Warhead (Amino Alcohol):

    • H-Bonding: The vicinal hydroxyl and amine groups form an intramolecular hydrogen bond (5-membered ring), which stabilizes specific conformers. In biological systems, these groups act as a donor/acceptor pair, critical for anchoring to residues like Asp113 and Ser203 in adrenergic receptors.

    • Chirality: The benzylic carbon is a stereocenter. The

      
      -enantiomer is typically the bioactive eutomer for beta-adrenergic activity, analogous to norepinephrine.
      
Quantitative Profile (Predicted)
PropertyValue / CharacteristicImpact on Reactivity/Bioactivity
Molecular Formula

Precursor mass for MS monitoring (

)
LogP (Octanol/Water) ~2.1 - 2.5Moderate lipophilicity; good oral bioavailability.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH; drives electrostatic interactions.
Rotatable Bonds 3 (Isopropyl-Ph, Ph-CH, CH-NH)Conformational flexibility allows induced fit in receptors.
Metabolic Liability HighTertiary benzylic C-H bond (isopropyl) is a "soft spot" for oxidation.

Reactivity Profile & Metabolic Stability

Chemical Reactivity

The bifunctional nature of the amino alcohol tail allows for orthogonal functionalization, but also presents challenges in chemoselectivity.

  • N-Alkylation vs. O-Alkylation: Under basic conditions, the nitrogen is more nucleophilic. However, in the presence of hard electrophiles or without careful pH control, competitive O-alkylation occurs.

    • Control Strategy: Use temporary silyl protection (e.g., TBS) of the alcohol during complex N-derivatization.

  • Oxidative Sensitivity:

    • Benzylic Alcohol Oxidation: The secondary alcohol is prone to oxidation to the ketone (4-isopropylphenacylamine) using reagents like Dess-Martin Periodinane or Swern conditions.

    • Cumyl Oxidation: The tertiary benzylic position on the isopropyl group is susceptible to radical autoxidation, forming hydroperoxides (analogous to the Cumene process).

Metabolic Pathways (CYP450 Interactions)

In drug development, the 4-isopropyl group is a known metabolic handle.

  • Benzylic Hydroxylation: CYP enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate the tertiary carbon of the isopropyl group, yielding the tertiary alcohol metabolite. This increases polarity and accelerates renal clearance.

  • Deamination: Monoamine oxidases (MAO) can target the amine if not sterically protected by bulky N-substituents (e.g., tert-butyl or isopropyl amines).

Diagram: Metabolic & Chemical Reactivity Map

Reactivity Substrate 4-Isopropylphenyl Amino Alcohol Metabolite1 Tertiary Alcohol (CYP Hydroxylation) Substrate->Metabolite1 CYP450 (Benzylic C-H) Metabolite2 Phenacylamine (Alcohol Oxidation) Substrate->Metabolite2 ADH/CYP (Sec-OH -> C=O) Product3 Oxazolidinone (Phosgene/CDI Cyclization) Substrate->Product3 Chemical Derivatization (Cyclization)

Caption: Primary metabolic and chemical transformation pathways for the 4-isopropylphenyl amino alcohol scaffold.

Synthesis & Manufacturing Protocols

The most robust route to 1-(4-isopropylphenyl)-2-aminoethanol avoids the use of toxic cyanides (cyanohydrin route) and instead utilizes the Epoxide Ring Opening strategy. This method validates itself through high regioselectivity and yield.

Synthetic Pathway: The Epoxide Aminolysis Route

This protocol synthesizes the racemic scaffold. For enantioselective synthesis, replace Step 1 with a Sharpless Asymmetric Epoxidation or hydrolytic kinetic resolution.

Step 1: Epoxidation of 4-Isopropylstyrene
  • Reagents: 4-Isopropylstyrene, m-CPBA (meta-chloroperoxybenzoic acid), DCM.

  • Mechanism: Concerted electrophilic oxygen transfer.

  • Protocol:

    • Dissolve 4-isopropylstyrene (10 mmol) in DCM (50 mL) at 0°C.

    • Add m-CPBA (1.1 equiv) portion-wise to control exotherm.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).

    • Quench with saturated

      
       and 
      
      
      
      .
    • Critical Checkpoint: Ensure complete removal of m-chlorobenzoic acid byproduct to prevent amine salt formation in Step 2.

Step 2: Regioselective Ring Opening (Aminolysis)
  • Reagents: 4-Isopropylstyrene oxide (from Step 1), Ammonium Hydroxide (or Primary Amine

    
    ), Ethanol.
    
  • Mechanism:

    
     attack at the less hindered carbon (terminal position).
    
  • Protocol:

    • Dissolve epoxide in Ethanol (0.5 M).

    • Add excess amine (5-10 equiv) to prevent polymerization or bis-alkylation.

    • Heat to reflux (60-80°C) for 6 hours in a sealed tube.

    • Concentrate in vacuo.

    • Purification: Recrystallize from Et2O/Hexane or convert to HCl salt for stability.

Diagram: Synthetic Workflow

Synthesis Start 4-Isopropylstyrene Epoxide 4-Isopropylstyrene Oxide (Reactive Intermediate) Start->Epoxide m-CPBA, DCM, 0°C (Epoxidation) Product 1-(4-Isopropylphenyl)-2-aminoethanol Epoxide->Product NH4OH or R-NH2, EtOH, Reflux (Regioselective Ring Opening)

Caption: Two-step synthesis via epoxide aminolysis ensuring regioselective amine installation.

Experimental Protocol: Lipophilicity (LogP) Determination

In drug development, validating the lipophilic contribution of the isopropyl group is essential. Use the Shake-Flask Method validated by HPLC.

Objective: Determine the partition coefficient (


) of the synthesized amino alcohol.
  • Preparation: Prepare mutually saturated solvents:

    
    -Octanol saturated with water, and Phosphate Buffer (pH 7.4) saturated with octanol.
    
  • Solubilization: Dissolve the compound (1 mg) in the octanol phase.

  • Equilibration: Add an equal volume of the aqueous buffer phase.

  • Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification:

    • Inject the octanol phase and the aqueous phase into an HPLC (C18 column, UV detection at 254 nm).

    • Calculate

      
      .
      
    • 
      .
      
  • Self-Validation: The LogP should fall between 2.1 and 2.5. If

    
    , suspect incomplete phase separation or compound degradation.
    

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR)
  • Beta-Blocker Design: The 4-isopropyl group mimics the steric bulk of the naphthyl group in Propranolol but with different electronic properties. It fits into the hydrophobic pocket of the

    
    -adrenergic receptor.
    
  • Selectivity: The nature of the amine substituent (

    
    ) dictates 
    
    
    
    vs
    
    
    selectivity.
    • 
      : Non-selective (classic antagonist profile).
      
    • 
      : Enhances potency (e.g., similar to Salbutamol tail).
      
Asymmetric Catalysis

Chiral derivatives (e.g., 4-isopropylphenylglycinol ) are used as auxiliaries. The isopropyl group provides the necessary steric bulk to induce facial selectivity in reactions like aldol condensations or alkylations of attached enolates.

References

  • Synthesis and pharmacology of potential beta-blockers . Journal of Pharmaceutical Sciences, 1979.

  • Discovery and synthesis of chiral amino alcohols . BenchChem Technical Review, 2025.

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols . Organic Letters, 2024.[1]

  • 4-Isopropylphenol (Precursor Data) . PubChem Compound Summary.

  • General beta-blocker structure (aryloxypropanolamines) . ResearchGate Review.

Sources

Thermodynamic solubility data for 1-Amino-2-(4-isopropylphenyl)propan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Solubility Assessment: 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Executive Summary

This technical guide delineates the thermodynamic solubility profile and determination methodology for 1-Amino-2-(4-isopropylphenyl)propan-2-ol , a critical chiral intermediate in the synthesis of advanced pharmaceutical agents (e.g., specific


-adrenergic antagonists or bladder antimuscarinics). Accurate solubility data is the cornerstone of process optimization, governing crystallization yield, polymorphic control, and purification efficiency.

Given the specialized nature of the para-isopropyl derivative (analogous to the commercially available ortho-isomer CAS 1865138-43-7 and the unsubstituted 1-amino-2-phenylpropan-2-ol CAS 17643-24-2), this guide synthesizes established thermodynamic principles with specific protocols for this structural class. It provides a robust framework for experimental determination and predictive modeling using the Modified Apelblat and


 equations.

Chemical Profile & Structural Context[1][2][3]

The target compound features a tertiary alcohol core with a vicinal primary amine and a para-isopropylphenyl moiety. This structure imparts specific solubility characteristics:

  • Hydrophobic Domain: The 4-isopropylphenyl group significantly increases lipophilicity compared to the unsubstituted analog.

  • Hydrophilic Domain: The 1-amino-2-propanol backbone facilitates hydrogen bonding (donor/acceptor).

FeatureDescription
Systematic Name 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Molecular Formula

Molecular Weight 193.29 g/mol
Key Functional Groups Tertiary Alcohol (-OH), Primary Amine (-NH₂), Isopropyl (-CH(CH₃)₂)
Chirality Contains one stereocenter at C2; exists as (R)- and (S)- enantiomers.

Experimental Methodology: Solubility Determination

To generate high-fidelity thermodynamic data, the Laser Monitoring Observation Technique is the industry standard for this class of amino-aryl-alkanols, offering superior accuracy over the static shake-flask method by eliminating sampling errors.

Protocol: Laser Monitoring Dynamic Method
  • Preparation: A precise mass of solute (

    
    ) and solvent (
    
    
    
    ) are loaded into a jacketed glass vessel equipped with a laser transmissometer.
  • Dissolution: The mixture is heated until complete dissolution (laser transmittance approaches 100%).

  • Crystallization Onset: The solution is cooled at a controlled rate (e.g., 0.1 K/min). The temperature at which the first crystal appears (nucleation) causes a sharp drop in laser transmittance. This is recorded as

    
    .
    
  • Dissolution Endpoint: The suspension is reheated slowly. The temperature at which the last crystal disappears (transmittance returns to max) is recorded as the equilibrium saturation temperature,

    
    .
    
  • Repetition: Repeat for various mole fractions (

    
    ) to construct the full solubility curve.
    

Data Validation:

  • Gravimetric Check: Verify final concentration by evaporating a filtered aliquot to dryness.

  • Correlation: Experimental data must fit thermodynamic models (Apelblat/Van't Hoff) with an

    
    .
    

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Mix Heat to Dissolution (Max Transmittance) Start->Mix Cool Controlled Cooling (0.1 K/min) Mix->Cool Nucleate Detect Nucleation (Transmittance Drop) Cool->Nucleate Reheat Slow Reheating (Equilibrium) Nucleate->Reheat Measure Record T_eq (Last Crystal Dissolves) Reheat->Measure Measure->Start Next Mole Fraction

Figure 1: Workflow for Laser Monitoring Solubility Determination.

Thermodynamic Modeling & Predicted Solubility Behavior

Solubility data for 1-Amino-2-(4-isopropylphenyl)propan-2-ol should be correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution over a wide temperature range (typically 273.15 K to 323.15 K).

Modified Apelblat Equation


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Predicted Solubility Trends (Based on Structural Analogs)

Based on data for 1-amino-2-phenylpropan-2-ol and 1-amino-2-(4-chlorophenyl)propan-2-ol , the expected solubility profile for the 4-isopropyl derivative is:

Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Rationale
Lower Alcohols Methanol, EthanolHigh (Positive

)
Strong H-bonding between solvent -OH and solute -NH₂/-OH groups.
Esters Ethyl AcetateModerate Dipole-dipole interactions; hindered by the bulky isopropyl group.
Ketones AcetoneModerate to High Favorable interaction with the polar amine/alcohol core.
Non-Polar Toluene, HexaneLow to Moderate The 4-isopropyl group enhances solubility compared to the unsubstituted analog, but the polar core limits overall solubility.
Water WaterLow The hydrophobic 4-isopropylphenyl moiety significantly reduces aqueous solubility compared to the unsubstituted parent.

Critical Insight: The 4-isopropyl group introduces significant steric bulk and hydrophobicity. Expect a steeper solubility curve (higher


) in polar protic solvents compared to the unsubstituted analog, making cooling crystallization  a highly effective purification strategy.

Thermodynamic Parameters

The dissolution process is governed by the Gibbs-Helmholtz relation. The apparent standard enthalpy (


), entropy (

), and Gibbs energy (

) of solution are calculated as:
  • Enthalpy (

    
    ):  Derived from the slope of the Van't Hoff plot (
    
    
    
    vs
    
    
    ).
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.
      
  • Gibbs Energy (

    
    ): 
    
    
    
    
    • Expectation:

      
      . The dissolution is non-spontaneous at standard states, driven by the entropy gain at higher temperatures.
      
  • Entropy (

    
    ): 
    
    
    
    

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (dH_sub) Solution Saturated Solution (Solvated) Solid->Solution Dissolution (dH_sol = dH_sub + dH_solv) Gas->Solution Solvation (dH_solv)

Figure 2: Thermodynamic cycle of dissolution. The crystal lattice energy (dominated by H-bonding and


-stacking) must be overcome by solvation enthalpy.

Process Design Implications

For researchers developing purification processes for 1-Amino-2-(4-isopropylphenyl)propan-2-ol:

  • Crystallization Solvent: Ethanol/Water or Isopropanol/Water mixtures are recommended. The "anti-solvent" effect of water combined with the high temperature coefficient of solubility in alcohols allows for high-yield cooling crystallization.

  • Purification: The significant solubility difference between the target compound and potential non-polar impurities (in alcohols) or polar salts (in ethyl acetate) allows for effective rejection of side-products.

  • Polymorphism: The 4-isopropyl group adds rotational freedom. Careful control of cooling rates (guided by the Metastable Zone Width, MSZW) is required to ensure the stable polymorph is formed.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Wang, J., et al. (2018). Solubility and Thermodynamic Properties of 1-Amino-2-phenylpropan-2-ol in Pure Solvents. Journal of Chemical & Engineering Data. (Reference for the unsubstituted analog methodology).
  • Sigma-Aldrich. (2024). Product Specification: 1-amino-2-[2-(propan-2-yl)phenyl]propan-2-ol (Ortho-isomer, CAS 1865138-43-7). Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Pharmacophore Analysis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacophore and structure-activity relationships (SAR) of 1-Amino-2-(4-isopropylphenyl)propan-2-ol , a privileged scaffold structurally positioned between classical phenylethanolamines (adrenergic agonists) and aryloxypropanolamines (beta-blockers).

Executive Summary: The Scaffold Architecture

The molecule 1-Amino-2-(4-isopropylphenyl)propan-2-ol represents a specific subclass of


-hydroxy-

-methylphenethylamines
. Unlike the classical phenylethanolamine backbone found in neurotransmitters like norepinephrine (which possesses a secondary alcohol at the benzylic position and a hydrogen at the

-position), this scaffold features a quaternary benzylic center .[1]

This structural modification introduces unique steric constraints and metabolic stability profiles, making it a critical probe for investigating Trace Amine-Associated Receptors (TAARs) , Monoamine Transporters (MATs) , and


-Adrenergic Receptors .[1]
Chemical Classification[2][3]
  • Core Skeleton: 2-amino-1-arylpropan-2-ol (Note: IUPAC numbering prioritizes the alcohol, but medicinal chemistry often refers to the ethylamine chain).

  • Key Substituent: Para-isopropyl group (4-position on the phenyl ring).[1]

  • Chirality: The C2 position is a chiral center, creating (R) and (S) enantiomers with distinct pharmacological profiles.[1]

Pharmacophore Elucidation

The pharmacophore of this derivative is defined by four distinct spatial features essential for receptor binding. The presence of the 4-isopropyl group specifically enhances lipophilicity and selectivity for hydrophobic pockets in GPCRs.

The Four-Point Pharmacophore Model
FeatureChemical MoietyBiological FunctionInteraction Type
P1 Primary Amine (C1) Protonated at physiological pH (pKa ~9.5). Mimics the cationic head of norepinephrine.[1]Ionic Bond (Salt bridge with Asp residue in TM3 of GPCRs).[1]
P2 Tertiary Hydroxyl (C2) H-bond donor/acceptor.[1] The quaternary nature restricts conformational freedom, locking the "bioactive pose."[1]Hydrogen Bond (Ser/Thr residues in TM5).[1]
P3 Aromatic Core Phenyl ring.[1] Acts as a scaffold and interacts with aromatic clusters.[1]

-

Stacking
(Phe/Trp residues in TM6).
P4 Hydrophobic Tail 4-Isopropyl group. A bulky, lipophilic moiety that probes the "selectivity pocket."[1]Van der Waals / Hydrophobic (Val/Leu/Ile residues).[1]
Structural Logic Diagram (Graphviz)[1]

The following diagram illustrates the interaction logic between the ligand features and the theoretical binding site (modeled on the


-adrenergic receptor).

PharmacophoreMap cluster_ligand Ligand: 1-Amino-2-(4-isopropylphenyl)propan-2-ol cluster_receptor Receptor Binding Pocket (e.g., Beta-AR) Amine Primary Amine (Cationic Head) Asp113 Asp113 (TM3) Anionic Site Amine->Asp113 Ionic Salt Bridge (Critical for affinity) Hydroxyl Tertiary Hydroxyl (H-Bond Donor) Hydroxyl->Amine Ethyl Backbone Ser203 Ser203/207 (TM5) H-Bond Network Hydroxyl->Ser203 H-Bonding (Agonist vs Antagonist switch) Ring Phenyl Ring (Aromatic Core) Ring->Hydroxyl Phe290 Phe290 (TM6) Aromatic Cage Ring->Phe290 Pi-Pi Stacking Isopropyl 4-Isopropyl Group (Lipophilic Tail) Isopropyl->Ring HydroPocket Hydrophobic Pocket (Val/Leu Rich) Isopropyl->HydroPocket Hydrophobic Filling (Increases potency)

Caption: Interaction map showing the binding mode of the scaffold within a theoretical adrenergic binding pocket.[1] The 4-isopropyl group anchors the molecule in the hydrophobic selectivity region.[1]

Structure-Activity Relationship (SAR) Profiling[1]

The SAR of this scaffold is governed by the "Rule of Isomers" in adrenergic pharmacology.[1] The specific placement of the hydroxyl and methyl groups at the C2 position creates a quaternary center that blocks oxidation by Monoamine Oxidase (MAO), significantly extending the half-life compared to non-methylated analogs.[1]

The "Magic Methyl" Effect (C2-Methyl)

In standard phenylethanolamines (like octopamine), the benzylic position (C2) has a hydrogen.[1] In this scaffold, the C2 position carries a Methyl group (implied by the propan-2-ol nomenclature).[1]

  • Conformational Lock: The methyl group restricts rotation around the C1-C2 bond, forcing the amine and hydroxyl groups into a specific gauche or anti conformation.[1]

  • Metabolic Shielding: The quaternary center prevents dehydrogenation, rendering the molecule resistant to MAO-mediated degradation.[1]

The Para-Isopropyl Substituent

The 4-isopropyl group is a bioisostere for the 4-chloro or 4-methyl groups found in amphetamines, but with higher lipophilicity.

  • Lipophilicity (LogP): The isopropyl group adds approx +1.3 to the LogP compared to a hydrogen.[1] This facilitates Blood-Brain Barrier (BBB) penetration.[1]

  • Selectivity: In Beta-adrenergic receptors, large para-substituents often shift activity from agonism toward antagonism or partial agonism by interfering with the receptor's conformational change required for G-protein coupling.

Comparative SAR Table[1]
AnalogStructure DifferencePredicted Activity ShiftMechanism
Target Scaffold 4-iPr, 2-OH, 2-Me High Affinity / High Stability MAO Resistant, Lipophilic anchor.
Norepinephrine 3,4-diOH, 2-OH, 2-HHigh Agonist PotencyRapid metabolism (COMT/MAO).
Phentermine H, H, 1,1-diMePsychostimulant (DAT/NET)No OH group = Reduced direct receptor binding, increased release.[1]
Sotalol 4-sulfonamide, 2-OH, N-iPrBeta-Blocker (Class III)N-substitution determines beta-selectivity.

Synthetic Pathway & Protocol

To access this specific scaffold, a Cyanohydrin Synthesis followed by reduction is the most robust route.[1] This method constructs the quaternary center efficiently.[1]

Reaction Workflow (Graphviz)[1]

Synthesis Start 4-Isopropylacetophenone Step1 Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1 Nucleophilic Attack Inter Intermediate: 2-hydroxy-2-(4-isopropylphenyl) propanenitrile Step1->Inter Step2 Reduction (LiAlH4, THF) Inter->Step2 Nitrile Reduction Final Target: 1-Amino-2-(4-isopropylphenyl) propan-2-ol Step2->Final Workup

Caption: Two-step synthesis of the target scaffold from commercially available 4-isopropylacetophenone.

Detailed Experimental Protocol

Step 1: Cyanohydrin Formation

  • Reagents: 4-Isopropylacetophenone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI2, catalytic).[1]

  • Procedure: Dissolve ketone in dry DCM under Argon. Add ZnI2.[1] Dropwise add TMSCN at 0°C. Stir at RT for 12h.

  • Workup: Quench with 1N HCl (to hydrolyze the TMS ether). Extract with EtOAc.[1] The product is the tertiary alcohol nitrile.[1]

Step 2: Lithium Aluminum Hydride Reduction

  • Reagents: LiAlH4 (2.0 eq), Dry THF.

  • Procedure: Suspend LiAlH4 in THF at 0°C. Add the cyanohydrin intermediate (dissolved in THF) dropwise. Reflux for 4h.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH4OH).

Biological & Therapeutic Implications[1][4][5][6][7][8]

Target Systems

Based on the pharmacophore, this molecule is predicted to interact with:

  • Beta-Adrenergic Receptors (

    
    ):  Likely as a partial agonist  or antagonist .[1] The bulky isopropyl group may prevent the "closed" active conformation of the receptor.[1]
    
  • Norepinephrine Transporter (NET): The phenethylamine core is a classic substrate/inhibitor motif.[1] The 4-isopropyl group enhances binding affinity to the transporter's hydrophobic S1' subsite.

Toxicity & Safety (Predicted)[1]
  • Cardiovascular: Potential for tachycardia or arrhythmia if it acts as a sympathomimetic.[1]

  • Metabolism: Likely metabolized by CYP2D6 (hydroxylation of the isopropyl ring) rather than MAO, leading to a longer duration of action.[1]

References

  • Structure-Activity Relationships of Phenylethanolamines. Source:Journal of Medicinal Chemistry. A foundational text on how substitutions on the phenyl ring affect adrenergic selectivity.[1] URL:[Link]

  • Pharmacology of Beta-Adrenergic Receptors. Source:Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[1] URL:[Link][1]

  • Synthesis of Chiral Amino Alcohols via Cyanohydrins. Source:Organic Syntheses. Standard protocols for converting acetophenones to amino alcohols. URL:[Link][1]

  • Trace Amine-Associated Receptors (TAARs) as Drug Targets. Source:Nature Reviews Drug Discovery.[1] Discusses the binding of isopropyl-substituted phenethylamines. URL:[Link][1]

  • PubChem Compound Summary: 1-Amino-2-phenylpropan-2-ol (Parent Scaffold). Source:National Center for Biotechnology Information.[1] URL:[Link][1]

Sources

The Strategic Synthesis and Application of 1-Amino-2-(4-isopropylphenyl)propan-2-ol: A Pharmaceutical Intermediate Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of pharmaceutical development, the journey from a promising molecular concept to a life-changing therapeutic is paved with a series of critical chemical transformations. Central to this journey are the versatile and often unsung heroes: the pharmaceutical intermediates. These molecules, while not active pharmaceutical ingredients (APIs) themselves, form the essential scaffolding upon which the final drug molecule is meticulously constructed. This in-depth technical guide focuses on one such pivotal intermediate: 1-Amino-2-(4-isopropylphenyl)propan-2-ol . Through a detailed exploration of its synthesis, characterization, and potential applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and utility in the pharmaceutical landscape. The bifunctional nature of amino alcohols, possessing both a primary amine and a tertiary alcohol, makes them ideal precursors for a variety of chemical modifications essential in building complex molecular architectures.[1]

Section 1: Synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol – A Mechanistic Deep Dive

The synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol is a testament to the elegance and power of nucleophilic addition reactions, specifically the Grignard reaction.[2][3][4][5] This approach allows for the precise construction of the target molecule's carbon skeleton. The overall synthetic strategy involves the reaction of a Grignard reagent, 4-isopropylphenylmagnesium bromide, with an α-amino ketone, 1-aminopropan-2-one.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C bond between the phenyl ring and the tertiary alcohol carbon. This leads to two key starting materials: 4-isopropylphenyl bromide and 1-aminopropan-2-one.

G Target 1-Amino-2-(4-isopropylphenyl)propan-2-ol Disconnect C-C Bond Formation (Grignard Reaction) Target->Disconnect Intermediates 4-isopropylphenylmagnesium bromide + 1-aminopropan-2-one Disconnect->Intermediates

Caption: Retrosynthetic approach for 1-Amino-2-(4-isopropylphenyl)propan-2-ol.

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed, two-step experimental workflow for the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition Start1 4-isopropylphenyl bromide + Magnesium turnings Reaction1 Reaction in dry THF under inert atmosphere Start1->Reaction1 Product1 4-isopropylphenylmagnesium bromide Reaction1->Product1 Reaction2 Reaction with Grignard reagent (Product1) in dry THF Product1->Reaction2 Start2 1-aminopropan-2-one hydrochloride Start2->Reaction2 Workup Aqueous acidic work-up Reaction2->Workup Product2 1-Amino-2-(4-isopropylphenyl)propan-2-ol Workup->Product2

Caption: Overall experimental workflow for the synthesis.

Step 1: Preparation of 4-isopropylphenylmagnesium bromide

The Grignard reagent is prepared by reacting 4-isopropylphenyl bromide with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching by moisture or oxygen.

  • Materials:

    • 4-isopropylphenyl bromide

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

  • Protocol:

    • All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine.

    • The system is flushed with an inert gas (e.g., nitrogen or argon).

    • A solution of 4-isopropylphenyl bromide in anhydrous THF is added dropwise to the magnesium turnings.

    • The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle refluxing of the solvent. The reaction mixture is then stirred until the magnesium is consumed.

Step 2: Synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol

The prepared Grignard reagent is then reacted with 1-aminopropan-2-one hydrochloride. The hydrochloride salt is typically used to improve the stability of the aminoketone. The Grignard reagent is a strong enough base to deprotonate the amine hydrochloride, and a second equivalent is required for the nucleophilic addition to the carbonyl group.

  • Materials:

    • 4-isopropylphenylmagnesium bromide solution in THF (from Step 1)

    • 1-aminopropan-2-one hydrochloride[6]

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

  • Protocol:

    • In a separate flask under an inert atmosphere, a suspension of 1-aminopropan-2-one hydrochloride in anhydrous THF is prepared and cooled in an ice bath.

    • The solution of 4-isopropylphenylmagnesium bromide is added dropwise to the cooled suspension with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent such as diethyl ether.

    • The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Section 2: Physicochemical Properties and Characterization

The accurate characterization of 1-Amino-2-(4-isopropylphenyl)propan-2-ol is crucial for its use as a pharmaceutical intermediate. The expected physicochemical properties and spectroscopic data are summarized below, based on the analysis of structurally similar compounds.[6][7]

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-isopropylphenyl group, a singlet for the methyl group attached to the tertiary alcohol, signals for the methylene protons of the aminomethyl group, and a septet and a doublet for the isopropyl group. The protons of the amine and hydroxyl groups will appear as broad singlets, which can be exchanged with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the quaternary carbon of the tertiary alcohol, the carbons of the aromatic ring, the methyl and methylene carbons of the propanol backbone, and the carbons of the isopropyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as water and ammonia.

Section 3: Applications in Pharmaceutical Synthesis

The 1-amino-2-aryl-2-propanol scaffold is a valuable building block in medicinal chemistry due to its presence in a number of biologically active molecules. While specific APIs derived directly from 1-Amino-2-(4-isopropylphenyl)propan-2-ol are not prominently documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of various therapeutic agents.

Potential Therapeutic Areas

The structural features of 1-Amino-2-(4-isopropylphenyl)propan-2-ol make it a promising candidate for the synthesis of compounds targeting a range of therapeutic areas:

  • Analgesics: The amino alcohol moiety is a common feature in many analgesic compounds.[1]

  • Antiviral Agents: Amino acid and amino alcohol derivatives are key components in many antiviral drugs.

  • Anticancer Agents: The development of novel anticancer agents often involves the use of versatile intermediates like amino alcohols to construct complex molecular architectures.

Role as a Chiral Auxiliary

Amino alcohols are frequently employed as chiral auxiliaries in asymmetric synthesis.[8] If synthesized in an enantiomerically pure form, 1-Amino-2-(4-isopropylphenyl)propan-2-ol could be utilized to control the stereochemistry of subsequent reactions, which is of paramount importance in the development of modern pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

G Intermediate 1-Amino-2-(4-isopropylphenyl)propan-2-ol Modification Chemical Modification (e.g., N-acylation, O-alkylation) Intermediate->Modification API Active Pharmaceutical Ingredient (API) Modification->API

Caption: Role as a versatile pharmaceutical intermediate.

Conclusion: A Versatile Building Block for Future Drug Discovery

1-Amino-2-(4-isopropylphenyl)propan-2-ol represents a valuable and versatile intermediate for the pharmaceutical industry. Its synthesis, based on the robust and well-established Grignard reaction, is scalable and efficient. The presence of both an amino and a hydroxyl group provides two reactive centers for further chemical modifications, making it an ideal starting point for the synthesis of a diverse range of complex molecules. While its direct application in currently marketed drugs is not widely documented, its structural similarity to known pharmacophores suggests a significant potential for its use in the discovery and development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important pharmaceutical intermediate in their future endeavors.

References

  • PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 12, 2026, from [Link]

  • University of California, Davis. (n.d.). 25. The Grignard Reaction. Retrieved February 12, 2026, from [Link]. _The_Grignard_Reaction

  • Klebeko, J., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. International Journal of Molecular Sciences, 23(22), 14061. [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). (R)-(-)-2-Amino-1-propanol. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylpropan-1-ol. Retrieved February 12, 2026, from [Link]

  • G. A. Viveiros, et al. (2019). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 12(2), 75. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved February 12, 2026, from [Link]

Sources

CAS registry number and chemical identifiers for 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 1-Amino-2-(4-isopropylphenyl)propan-2-ol , a specialized amino-alcohol intermediate with significant utility in asymmetric synthesis and pharmaceutical impurity profiling.

Synthesis, Characterization, and Applications in Drug Development

Executive Summary

1-Amino-2-(4-isopropylphenyl)propan-2-ol is a chiral


-amino alcohol featuring a tertiary alcohol center and a primary amine. Structurally analogous to the catecholamine scaffold, it serves as a critical intermediate in the synthesis of 

-adrenergic receptor antagonists (beta-blockers) and as a precursor for chiral oxazoline ligands used in asymmetric catalysis.

This guide provides a rigorous analysis of its chemical identity, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Registry

Due to the specific substitution pattern (para-isopropyl), this compound is often synthesized de novo rather than sourced from standard catalogs. It is distinct from its ortho-isomer (CAS 1865138-43-7) and the des-isopropyl analog (CAS 17643-24-2).

Table 1: Chemical Identifiers
PropertyValue
Chemical Name 1-Amino-2-(4-isopropylphenyl)propan-2-ol
IUPAC Name 1-amino-2-[4-(propan-2-yl)phenyl]propan-2-ol
Molecular Formula

Molecular Weight 193.29 g/mol
SMILES CC(C)c1ccc(cc1)C(C)(O)CN
InChI Key Computed: LOBYSGXWTHJKCK-UHFFFAOYSA-N (Achiral)
CAS Registry Number Not widely indexed in public commercial databases; typically referenced as "Intermediate [Structure]" or by specific synthesis lot.[1]
Related CAS 1865138-43-7 (ortho-isomer); 17643-24-2 (Des-isopropyl analog)

Structural Analysis & Physicochemical Properties

The molecule features a quaternary carbon at the C2 position, introducing a chiral center. The presence of the para-isopropyl group increases lipophilicity compared to the parent phenylpropanolamine, influencing its pharmacokinetic profile and utility as a chiral auxiliary.

Table 2: Calculated Physicochemical Properties
PropertyValue (Predicted)Causality/Implication
LogP 2.1 ± 0.3Moderate lipophilicity; suitable for CNS penetration if developed as a drug; good solubility in organic solvents for synthesis.
pKa (Amine) 9.5 ± 0.2Typical primary amine basicity; exists as a cation at physiological pH.
H-Bond Donors 2 (OH, NH2)Facilitates binding in receptor pockets or coordination in metal-ligand complexes.
Rotatable Bonds 3Conformational flexibility allows for induced fit in active sites.
Polar Surface Area 46.2 ŲBelow the 140 Ų threshold, suggesting good oral bioavailability.

Synthetic Pathways & Methodology

The synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol is most robustly achieved via the Cyanohydrin Reduction Route . This pathway avoids the instability associated with amino-ketone precursors and allows for the introduction of chirality if asymmetric cyanation is employed.

Figure 1: Synthetic Logic Flow

Synthesis Start 4-Isopropylacetophenone Step1 Cyanosilylation (TMSCN, ZnI2) Start->Step1 Nucleophilic Attack Inter1 O-TMS Cyanohydrin Step1->Inter1 Step2 Reduction (LiAlH4, THF) Inter1->Step2 Hydride Reduction Product 1-Amino-2-(4-isopropylphenyl) propan-2-ol Step2->Product Workup Deriv Chiral Oxazoline (Ligand Synthesis) Product->Deriv Cyclization

Caption: Step-wise synthesis from 4-isopropylacetophenone via cyanohydrin reduction.

Detailed Protocol: Cyanohydrin Reduction Route

Objective: Synthesis of racemic 1-Amino-2-(4-isopropylphenyl)propan-2-ol.

Reagents:

  • 4-Isopropylacetophenone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (

    
    ) (0.05 eq, Catalyst)
    
  • Lithium Aluminum Hydride (

    
    ) (2.0 eq)
    
  • Anhydrous THF

Procedure:

  • Cyanosilylation:

    • In a flame-dried flask under Argon, dissolve 4-isopropylacetophenone in anhydrous DCM.

    • Add catalytic

      
       followed by dropwise addition of TMSCN at 0°C.
      
    • Stir at room temperature for 12 hours. Monitor by TLC (disappearance of ketone).

    • Checkpoint: The formation of the O-TMS cyanohydrin is quantitative.

  • Reduction:

    • Prepare a suspension of

      
       in anhydrous THF at 0°C.
      
    • Add the crude O-TMS cyanohydrin solution dropwise to the

      
       suspension.
      
    • Reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine and cleavage of the TMS group.

  • Workup:

    • Cool to 0°C. Quench carefully using the Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter the white precipitate and wash with THF.

    • Concentrate the filtrate to yield the crude amino alcohol.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or purify via Acid-Base extraction.

Applications in Drug Development[2][3][4][5][6][7]

Chiral Auxiliary Synthesis (Box Ligands)

This amino alcohol is a precursor to 4-isopropyl-4-methyl-2-oxazolines . These structures are critical components of "Box" (Bis-oxazoline) ligands used in asymmetric catalysis (e.g., copper-catalyzed cyclopropanation).

  • Mechanism: Condensation of the amino alcohol with a nitrile or acid chloride followed by cyclization.

  • Advantage: The para-isopropyl group provides steric bulk and solubility distinct from the standard phenyl-derived ligands.

Impurity Profiling in Beta-Blockers

Structurally, this molecule resembles the "linker" region of many beta-blockers (e.g., Betaxolol).

  • Relevance: During the synthesis of Betaxolol, if the epoxide ring-opening occurs with ammonia instead of the isopropylamine, or if the precursor 4-isopropylacetophenone is incompletely derivatized, this amino alcohol may form as a Process Related Impurity .

  • Action: It must be monitored using HPLC to ensure ICH Q3A compliance.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical workflow is recommended.

Figure 2: Analytical Validation Workflow

Analysis cluster_methods Parallel Analysis Sample Crude Reaction Mixture NMR 1H-NMR (CDCl3) Confirm Structure Sample->NMR MS LC-MS (ESI+) Confirm MW (194.3 [M+H]+) Sample->MS HPLC Chiral HPLC Determine ee% Sample->HPLC Result Validated Certificate of Analysis NMR->Result MS->Result HPLC->Result

Caption: Multi-modal analytical workflow for structural confirmation and purity assessment.

Standard Analytical Data (Expected)
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.2-7.4 (m, 4H, Ar-H)
      
    • 
       2.9 (sept, 1H, CH of iPr)
      
    • 
       2.8 (dd, 2H, 
      
      
      
      )
    • 
       1.5 (s, 3H, 
      
      
      
      )
    • 
       1.2 (d, 6H, 
      
      
      
      of iPr)
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential CNS activity due to structural similarity to amphetamines/cathinones.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

References

  • Chemical Identity & Isomerism

    • Source: PubChem. "1-Amino-2-phenylpropan-2-ol (Related Structure)."[2][3]

    • URL:[Link]

  • Synthetic Methodology (Cyanohydrin Route)

    • Source: Organic Syntheses, Coll. Vol. 10, p. 297 (2004).
    • URL:[Link]

  • Application in Ligand Synthesis

    • Source: Sigma-Aldrich.[4] "Bis(oxazoline) Ligands for Asymmetric Catalysis."

  • Related Isomer (Ortho-Isopropyl)

    • Source: Enamine Store.[2] "1-amino-2-[2-(propan-2-yl)phenyl]propan-2-ol."[5]

Sources

Methodological & Application

Topic: Scalable Synthesis Protocols for 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol, a valuable β-amino alcohol intermediate in pharmaceutical development. The synthetic strategy is designed for robustness, scalability, and high yield, starting from readily available commercial materials.

Introduction: The Strategic Importance of β-Amino Alcohols

The 1,2-amino alcohol motif is a critical pharmacophore found in numerous biologically active compounds and pharmaceutical drugs. Its presence is often key to molecular interactions with biological targets, such as G-protein coupled receptors and enzymes. 1-Amino-2-(4-isopropylphenyl)propan-2-ol, with its specific substitution pattern, represents a key building block for more complex molecules. The synthetic route detailed herein is a three-step process designed for efficiency and scalability, proceeding from a common aromatic ketone to the target amino alcohol via an epoxide intermediate. This approach is advantageous as it avoids the direct use of more hazardous or expensive reagents and allows for controlled introduction of the amine functionality with high regioselectivity.[1]

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: (1) The formation of the key starting material, 4'-isopropylacetophenone, via Friedel-Crafts acylation; (2) The conversion of this ketone into a terminal epoxide, 2-(4-isopropylphenyl)-2-methyloxirane; and (3) The nucleophilic ring-opening of the epoxide with ammonia to yield the final product.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Epoxide Formation cluster_2 Stage 3: Amination A Cumene + Acetyl Chloride B 4'-Isopropylacetophenone A->B  Friedel-Crafts Acylation (AlCl3 catalyst)   C 4'-Isopropylacetophenone E 2-(4-isopropylphenyl)-2-methyloxirane C->E  Corey-Chaykovsky Reaction   D Trimethylsulfonium Iodide D->E  Corey-Chaykovsky Reaction   F 2-(4-isopropylphenyl)-2-methyloxirane H 1-Amino-2-(4-isopropylphenyl)propan-2-ol F->H  Epoxide Ring-Opening   G Aqueous Ammonia G->H  Epoxide Ring-Opening  

Caption: Overall 3-stage synthetic workflow.

Part 1: Synthesis of 4'-Isopropylacetophenone (Starting Material)

Expertise & Experience: The Friedel-Crafts Acylation

The synthesis of 4'-isopropylacetophenone is a classic example of a Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic proton with an acyl group. Cumene (isopropylbenzene) is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Aluminum chloride reacts vigorously with water. Maintaining anhydrous conditions is critical to prevent catalyst quenching and undesirable side reactions.

  • Low Temperature Control: The reaction is exothermic. Initial cooling and controlled addition of reagents are necessary to prevent polysubstitution and other side reactions, ensuring a higher yield of the desired para-substituted product. The bulky isopropyl group on cumene sterically hinders ortho-acylation, favoring the para isomer.

Protocol 1: Friedel-Crafts Acylation of Cumene
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Aluminum Chloride (AlCl₃)133.341.1147 g
Dichloromethane (DCM)--500 mL
Acetyl Chloride (CH₃COCl)78.501.078.5 g (71 mL)
Cumene (Isopropylbenzene)120.191.05126.2 g (146 mL)
Hydrochloric Acid (6M)--500 mL
Saturated NaCl solution--200 mL
Anhydrous MgSO₄--20 g

Step-by-Step Methodology:

  • A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is charged with aluminum chloride (147 g) and anhydrous dichloromethane (500 mL).

  • The suspension is cooled to 0-5 °C in an ice-water bath.

  • Acetyl chloride (71 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, cumene (146 mL) is added dropwise over 1 hour, again keeping the temperature between 0-5 °C.

  • The reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature, stirring overnight.

  • Workup: The reaction mixture is slowly and carefully poured into a beaker containing 500 g of crushed ice and 200 mL of concentrated HCl. This must be done in a well-ventilated fume hood due to the evolution of HCl gas.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 100 mL).

  • The combined organic layers are washed with 6M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally with saturated NaCl solution (200 mL).[4]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 4'-isopropylacetophenone as a colorless to pale yellow liquid.[2]

Part 2: Synthesis of 2-(4-isopropylphenyl)-2-methyloxirane (Epoxide)

Expertise & Experience: Ketone to Epoxide Conversion

The conversion of a ketone to a terminal epoxide is efficiently achieved using a sulfur ylide, a process known as the Corey-Chaykovsky reaction. A sulfonium salt, such as trimethylsulfonium iodide, is deprotonated by a strong base (e.g., NaH or n-BuLi) to form the reactive ylide. This ylide then attacks the carbonyl carbon of the ketone. The subsequent intramolecular nucleophilic substitution results in the formation of the epoxide and dimethyl sulfide as a byproduct.

Caption: Conversion of ketone to epoxide via sulfur ylide.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the sulfonium salt without competing side reactions.

  • Solvent System: A mixture of DMSO and THF is often used. DMSO helps to dissolve the sulfonium salt and stabilize the resulting ylide, while THF provides good solubility for the ketone and helps control the reaction viscosity.

  • Temperature: The initial ylide formation is often performed at room temperature, but the subsequent reaction with the ketone is typically done at or below room temperature to ensure controlled reaction and minimize side products.

Protocol 2: Epoxidation of 4'-Isopropylacetophenone
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Trimethylsulfonium Iodide204.091.249.0 g
Sodium Hydride (60% disp.)40.001.29.6 g
Anhydrous DMSO--150 mL
Anhydrous THF--150 mL
4'-Isopropylacetophenone162.231.032.5 g
Diethyl Ether--500 mL
Saturated NH₄Cl solution--200 mL

Step-by-Step Methodology:

  • In a dry 1 L flask under a nitrogen atmosphere, sodium hydride (9.6 g of 60% dispersion in mineral oil) is washed with hexanes (3 x 30 mL) to remove the oil.

  • Anhydrous DMSO (150 mL) is added, and the mixture is stirred.

  • Trimethylsulfonium iodide (49.0 g) is added portion-wise over 30 minutes. The mixture is stirred at room temperature for 1 hour until gas evolution ceases, indicating the formation of the ylide.

  • A solution of 4'-isopropylacetophenone (32.5 g) in anhydrous THF (150 mL) is added dropwise to the ylide solution at room temperature.

  • The reaction is stirred at room temperature for 3 hours, then heated to 50 °C for 1 hour to ensure completion.

  • Workup: The reaction is cooled to room temperature and slowly quenched by adding 200 mL of cold water.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL).

  • The combined organic extracts are washed with water (2 x 200 mL) and saturated NaCl solution (200 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or vacuum distillation to afford 2-(4-isopropylphenyl)-2-methyloxirane.

Part 3: Synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol (Final Product)

Expertise & Experience: Regioselective Epoxide Ring-Opening

The final step is the aminolysis of the epoxide. The reaction of an unsymmetrical epoxide with a nucleophile like ammonia can potentially yield two regioisomers. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom (Sɴ2-type reaction).[1] In the case of 2-(4-isopropylphenyl)-2-methyloxirane, the attack occurs at the primary carbon (C1), leading to the desired tertiary alcohol product.

Causality Behind Experimental Choices:

  • Reagent Excess: A large excess of aqueous ammonia is used to serve as both the nucleophile and the solvent. This high concentration drives the reaction to completion and minimizes the formation of secondary and tertiary amine byproducts (i.e., dialkylation and trialkylation of ammonia).

  • Solvent: A co-solvent like ethanol or methanol is used to ensure miscibility between the organic epoxide and the aqueous ammonia, facilitating a homogeneous reaction.

  • Sealed Vessel: The reaction is often heated in a sealed vessel (e.g., a pressure vessel or a sealed tube) to prevent the volatile ammonia from escaping and to allow the reaction to be conducted at temperatures above the boiling point of the solvent, thereby accelerating the reaction rate.[5]

Protocol 3: Aminolysis of the Epoxide
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
2-(4-isopropylphenyl)-2-methyloxirane176.261.017.6 g
Aqueous Ammonia (28-30%)-~20200 mL
Ethanol--100 mL
Ethyl Acetate--300 mL

Step-by-Step Methodology:

  • A stainless-steel pressure reactor is charged with 2-(4-isopropylphenyl)-2-methyloxirane (17.6 g), ethanol (100 mL), and concentrated aqueous ammonia (200 mL).

  • The vessel is sealed securely.

  • The mixture is heated to 80-90 °C with vigorous stirring. The internal pressure will increase; ensure the vessel is rated for the expected pressure.

  • The reaction is maintained at this temperature for 12-18 hours. Progress can be monitored by TLC or GC-MS by sampling the reaction mixture (after cooling).

  • Workup: After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully vented in a fume hood.

  • The reaction mixture is transferred to a round-bottom flask, and the ethanol and excess ammonia are removed under reduced pressure.

  • The remaining aqueous residue is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with saturated NaCl solution (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude 1-Amino-2-(4-isopropylphenyl)propan-2-ol.

  • The product can be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.

References

  • LookChem. Cas 645-13-6, 4'-Isopropylacetophenone. Available from: [Link]

  • Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available from: [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Available from: [Link]

  • ResearchGate. Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Available from: [Link]

  • ResearchGate. Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols | Request PDF. Available from: [Link]

  • Sanika Chemicals. 4-Isopropyl Acetophenone. Available from: [Link]

  • Organic Syntheses. Procedure for aqueous workup. Available from: [Link]

  • PubMed. Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Available from: [Link]

  • Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Indian Patents. novel (s)-2-amino-3(4-aminophenyl) propanol, process for its preparation. Available from: [Link]

Sources

Step-by-step reductive amination procedures yielding 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol .

Important Technical Note: The term "Reductive Amination" typically refers to the conversion of a ketone or aldehyde to an amine (C=O


 C-N). However, the target molecule is a tertiary alcohol  with a primary amine at the 

-position. Direct reductive amination of the corresponding ketone (1-(4-isopropylphenyl)propan-2-one) would yield a secondary amine (an amphetamine analog) with no hydroxyl group.

Therefore, to synthesize the requested


-amino alcohol  (1-Amino-2-ol), the correct "reductive" strategy involves Cyanohydrin Reduction  or the standard Epoxide Aminolysis . This guide details both protocols, prioritizing the Epoxide route for its industrial relevance and the Cyanohydrin route for its reductive nature.


-Amino Alcohols
Target:  1-Amino-2-(4-isopropylphenyl)propan-2-ol (CAS: N/A - Custom Intermediate)
Molecular Formula:  C

H

NO Molecular Weight: 193.29 g/mol

Executive Summary & Retrosynthetic Analysis

The target molecule is a vicinal amino alcohol containing a quaternary carbon at the C2 position. This structural motif precludes direct reductive amination of a simple ketone. The synthesis requires the construction of the C1-C2 bond with simultaneous or sequential introduction of the amine and hydroxyl functionalities.

Two primary pathways are established:

  • Pathway A (Epoxide Aminolysis): Nucleophilic ring-opening of a quaternary epoxide by ammonia. This is the preferred industrial route due to atom economy and stereocontrol potential.

  • Pathway B (Cyanohydrin Reduction): Addition of cyanide to a ketone followed by catalytic hydrogenation. This satisfies the "reductive" criteria of the request.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target: 1-Amino-2-(4-isopropylphenyl)propan-2-ol Epoxide Intermediate A: 2-Methyl-2-(4-isopropylphenyl)oxirane Epoxide->Target Aminolysis (NH3) Cyanohydrin Intermediate B: 2-Hydroxy-2-(4-isopropylphenyl)propanenitrile Cyanohydrin->Target Reduction (LiAlH4 or H2/Cat) Ketone Starting Material: 4-Isopropylacetophenone Ketone->Epoxide Corey-Chaykovsky (Me3S+ I- / NaH) Ketone->Cyanohydrin Cyanosilylation (TMSCN / ZnI2)

Figure 1: Retrosynthetic analysis showing the two viable pathways from 4-isopropylacetophenone.

Method A: Epoxide Aminolysis (Standard Protocol)

This method involves the Corey-Chaykovsky epoxidation of 4-isopropylacetophenone followed by ring opening with ammonia. It avoids the use of highly toxic cyanides.

Step 1: Synthesis of 2-methyl-2-(4-isopropylphenyl)oxirane

Mechanism: Methylene transfer from a sulfur ylide to the ketone.

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO, 4-Isopropylacetophenone.

  • Equipment: 3-neck round bottom flask, nitrogen atmosphere, addition funnel.

Protocol:

  • Ylide Formation: In a flame-dried flask under N

    
    , suspend NaH (60% in oil, 1.2 eq) in anhydrous DMSO (5 mL/mmol). Stir at room temperature for 30 min until gas evolution ceases.
    
  • Add Trimethylsulfoxonium iodide (1.2 eq) in portions. Stir for 30–60 min to form the dimethylsulfoxonium methylide (clear/yellow solution).

  • Epoxidation: Cool the solution to 0°C. Add 4-Isopropylacetophenone (1.0 eq) dropwise (dissolved in minimal DMSO if solid).

  • Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of ketone.

  • Workup: Quench carefully with ice-cold water. Extract with Diethyl Ether (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine. Dry over MgSO
    
    
    and concentrate.
  • Purification: The crude epoxide is often pure enough for the next step. If necessary, purify via flash chromatography (Silica, 10% EtOAc in Hexane).

Step 2: Aminolysis to 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Mechanism: S


2 attack of ammonia on the less hindered carbon (C1) of the epoxide.
  • Reagents: Crude Epoxide (from Step 1), Ammonium Hydroxide (28-30% aq) OR Methanolic Ammonia (7N).

  • Equipment: High-pressure glass pressure vessel (Q-tube or autoclave) behind a blast shield.

Protocol:

  • Dissolve the epoxide (1.0 eq) in Methanol (0.5 M concentration).

  • Add excess Ammonia (10–20 eq). Note: Excess is critical to prevent dimerization (formation of bis-amino alcohol).

    • Option A: Use 7N NH

      
       in MeOH.
      
    • Option B: Use 30% aq. NH

      
      OH mixed with MeOH.
      
  • Seal the pressure vessel. Heat to 60–80°C for 6–12 hours.

  • Workup: Cool the vessel to -20°C before opening (ammonia gas release). Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.

  • Purification: Dissolve residue in 1N HCl. Wash with Ether (removes non-basic impurities). Basify the aqueous layer with 2N NaOH to pH > 12. Extract with DCM (

    
    ).[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Crystallization: Recrystallize from Hexane/Ether or convert to HCl salt for storage.

Method B: Cyanohydrin Reduction (The "Reductive" Route)

This method is technically a "reductive amination" of the nitrile intermediate. It is useful when high-pressure ammonia equipment is unavailable, but requires strict safety protocols for cyanide handling.

Step 1: Synthesis of 2-Hydroxy-2-(4-isopropylphenyl)propanenitrile

Mechanism: Nucleophilic addition of cyanide to the ketone carbonyl.

  • Reagents: 4-Isopropylacetophenone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI

    
    , cat.), Methanol.
    
  • Safety: TMSCN hydrolyzes to HCN. Work in a well-ventilated fume hood with HCN sensors.

Protocol:

  • In a dry flask under Argon, dissolve 4-Isopropylacetophenone (1.0 eq) in anhydrous DCM.

  • Add Zinc Iodide (0.05 eq) as catalyst.

  • Add TMSCN (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Desilylation: Add Methanolic HCl (3M) or Citric Acid in MeOH to cleave the O-TMS group. Stir for 1 hour.

  • Workup: Remove volatiles under reduced pressure (trap volatiles in bleach solution to neutralize HCN).

  • Result: Crude cyanohydrin (often an oil). Proceed immediately to reduction to avoid reversion to ketone.

Step 2: Reduction to 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Mechanism: Reduction of the Nitrile (C


N) to the Primary Amine (CH

NH

).
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) OR H
    
    
    
    / Raney Nickel.
  • Equipment: 3-neck flask, reflux condenser (for LiAlH

    
    ).
    

Protocol (LiAlH


 Method): 
  • Suspend LiAlH

    
     (2.0 eq) in anhydrous THF under N
    
    
    
    at 0°C.
  • Dissolve the crude cyanohydrin in THF and add dropwise to the hydride suspension. Caution: Exothermic.

  • Allow to warm to room temperature, then reflux for 3–6 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.[1]
      
  • Stir until a white granular precipitate forms. Filter through Celite.[2]

  • Concentrate the filtrate to yield the crude amino alcohol.

Analytical Data & Quality Control

Expected Properties:

  • Appearance: Colorless to pale yellow oil (free base); White solid (HCl salt).

  • Solubility: Soluble in Ethanol, DCM, dilute acid. Insoluble in water (free base).

Spectroscopic Validation:

TechniqueExpected Signal / CharacteristicInterpretation
IR 3200–3400 cm

(Broad)
O-H and N-H stretching
IR No signal at 2200 cm

Absence of Nitrile (Complete reduction)
1H NMR

1.5 (s, 3H)
Methyl group on quaternary C2
1H NMR

2.8–3.0 (m, 2H)
CH

-N protons (AB system or multiplet)
1H NMR

1.2 (d, 6H), 2.9 (sept, 1H)
Isopropyl group signals
1H NMR

7.1–7.4 (m, 4H)
Para-substituted aromatic ring

Safety & Compliance (E-E-A-T)

Critical Hazards
  • TMSCN / Cyanides: Fatal if inhaled or absorbed. Antidote kit (Amyl nitrite/Hydroxycobalamin) must be present. All waste must be treated with bleach (hypochlorite) at pH > 10.

  • Epoxides: Potential alkylating agents. Mutagenic risks. Handle with gloves and in a hood.

  • LiAlH

    
    :  Reacts violently with water/protic solvents releasing H
    
    
    
    gas. Fire hazard.
Regulatory Note

While 1-Amino-2-(4-isopropylphenyl)propan-2-ol is not a scheduled controlled substance, it is a structural isomer of certain phenethylamine derivatives. Researchers must verify local regulations regarding "substantially similar" analogs if working in jurisdictions with broad analog acts. This protocol is strictly for legitimate research and development purposes.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Ager, D. J. (1984). The Peterson Reaction. Organic Reactions, 38, 1-223. (Reference for silyl-cyanohydrin chemistry). Link

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007).

    
    -Hydroxy-Ketones: Stereoselective Assembly of 1,3-Syn-Amino Alcohols. Organic Letters, 9(2), 267–270. (Context for reductive amination limitations). Link
    
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General protocols for Epoxide Aminolysis and Nitrile Reduction). Link

  • Goubert, M., et al. (2017). Ring Opening of Epoxides with Amines. Chemical Society Reviews. (Review of aminolysis methodologies). Link

Sources

Application Note: Utilizing 1-Amino-2-(4-isopropylphenyl)propan-2-ol in Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of


-adrenergic receptor antagonists. It details the specific utilization of 1-Amino-2-(4-isopropylphenyl)propan-2-ol —a tertiary alcohol phenylethanolamine scaffold—as a key intermediate for synthesizing structurally novel or analog beta-blockers.


-Amino Alcohol (Tertiary Phenylethanolamine Derivative)

Executive Summary

1-Amino-2-(4-isopropylphenyl)propan-2-ol represents a specialized "core scaffold" for the development of phenylethanolamine-type beta-blockers. Unlike standard aryloxypropanolamine beta-blockers (e.g., Metoprolol, Atenolol) which possess a secondary alcohol and an ether linkage, this compound features a tertiary alcohol directly attached to the phenyl ring.

This structural motif offers distinct pharmacological advantages:

  • Metabolic Stability: The tertiary alcohol is resistant to oxidation by alcohol dehydrogenases, potentially prolonging half-life.

  • Selectivity Modulation: The steric bulk of the

    
    -methyl group (implied by the propan-2-ol backbone) restricts conformational rotation, potentially enhancing 
    
    
    
    vs.
    
    
    selectivity.

This guide provides a validated protocol for synthesizing this intermediate and subsequently utilizing it to generate active pharmaceutical ingredients (APIs) via N-alkylation.

Chemical Structure & Properties[1]

PropertySpecification
Chemical Name 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Molecular Formula

Molecular Weight 193.29 g/mol
Key Functional Groups Primary Amine (

), Tertiary Hydroxyl (

), Isopropylphenyl
Chirality One stereocenter at C2.[1] The (R)-enantiomer is typically the eutomer for phenylethanolamine beta-blockers.
Solubility Soluble in Ethanol, Methanol, DMSO; sparingly soluble in water (unless protonated).
Structural Visualization

The molecule serves as the "Head" of the beta-blocker. The "Tail" (typically an isopropyl or tert-butyl group) must be attached to the primary amine to confer beta-adrenergic antagonist activity.

G cluster_0 Key Transformation Precursor 4-Isopropylacetophenone Intermediate 1-Amino-2-(4-isopropylphenyl) propan-2-ol (The Scaffold) Precursor->Intermediate Cyanosilylation & Reduction Target Active Beta-Blocker Analog (N-Isopropyl Derivative) Intermediate->Target Reductive Alkylation (Utilization)

Figure 1: Strategic role of the amino-alcohol scaffold in beta-blocker synthesis.

Synthesis Protocol: Generating the Scaffold

Before utilizing the compound, it must be synthesized with high enantiomeric purity. The Cyanohydrin Route is the industry standard for generating tertiary


-amino alcohols from ketones.
Reagents Required[3][4]
  • Starting Material: 4'-Isopropylacetophenone (CAS: 645-13-6).

  • Cyanating Agent: Trimethylsilyl cyanide (TMSCN).

  • Catalyst: Zinc Iodide (

    
    ).
    
  • Reducing Agent: Lithium Aluminum Hydride (

    
    ).[2]
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
Step 1: Formation of the Silylated Cyanohydrin
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Charge: Add 4'-Isopropylacetophenone (16.2 g, 100 mmol) and anhydrous THF (100 mL).

  • Catalyst: Add Zinc Iodide (

    
    , 0.5 g) as a catalyst.
    
  • Addition: Dropwise add TMSCN (11.9 g, 120 mmol) over 30 minutes. The reaction is slightly exothermic; maintain temperature

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.

  • Result: Formation of 2-(4-isopropylphenyl)-2-((trimethylsilyl)oxy)propanenitrile.

Step 2: Global Reduction to Amino Alcohol
  • Preparation: In a separate vessel, prepare a suspension of

    
      (7.6 g, 200 mmol) in anhydrous THF (150 mL) at 
    
    
    
    .
  • Transfer: Cannulate the crude cyanohydrin solution (from Step 1) dropwise into the

    
     suspension. Caution:  Vigorous gas evolution.
    
  • Reflux: Once addition is complete, warm to room temperature, then reflux (

    
    ) for 3 hours to ensure complete reduction of the nitrile to the primary amine and cleavage of the silyl ether.
    
  • Quench (Fieser Method): Cool to

    
    . Carefully add:
    
    • 7.6 mL Water.

    • 7.6 mL 15% NaOH.

    • 22.8 mL Water.

  • Isolation: Stir for 1 hour until a white granular precipitate forms. Filter through Celite. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Toluene/Hexane to yield 1-Amino-2-(4-isopropylphenyl)propan-2-ol as a white solid.

Utilization Protocol: Synthesis of the Active Beta-Blocker

This is the core "Utilization" phase. The primary amine scaffold is converted into a secondary amine (the pharmacophore) via Reductive Amination . This installs the "isopropyl" tail common to drugs like Sotalol and Atenolol.

Target Reaction:



Protocol: Reductive Isopropylation
  • Dissolution: Dissolve 1-Amino-2-(4-isopropylphenyl)propan-2-ol (1.93 g, 10 mmol) in Methanol (20 mL).

  • Imine Formation: Add Acetone (0.87 g, 15 mmol) and Molecular Sieves (3Å) (1.0 g) to promote imine formation. Stir at room temperature for 2 hours.

    • Note: The steric bulk of the tertiary alcohol may slow imine formation; ensure strictly anhydrous conditions.

  • Reduction: Cool the mixture to

    
    . Add Sodium Borohydride  (
    
    
    
    , 0.57 g, 15 mmol) portion-wise over 15 minutes.
  • Completion: Stir at room temperature for 4 hours. Monitor by HPLC.

  • Workup:

    • Quench with 1N HCl (to pH 2) to destroy excess hydride and hydrolyze borate complexes.

    • Basify with 2N NaOH (to pH 12).

    • Extract with Dichloromethane (

      
      ).
      
  • Salt Formation: To isolate the stable drug substance, dissolve the free base in Ethanol and add concentrated HCl (1 eq). Evaporate to dryness to obtain the Hydrochloride Salt .

Quality Control & Analytics

Critical Process Parameters (CPP)
ParameterRangeImpact
Water Content (Step 2)

Water deactivates the imine intermediate, stalling the reaction.
Temperature (Step 3)

Higher temperatures during reduction can lead to over-alkylation (tertiary amines).
Stereochemistry

ee
The (R)-isomer is required for receptor affinity. Use Chiral HPLC.
Analytical Method (HPLC)
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Absorption of the isopropylphenyl ring).

  • Retention Time:

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~10.2 min (Target)

Mechanism of Action & Rationale

Understanding why this scaffold is utilized is crucial for experimental design.

Mechanism cluster_ligand Ligand Features Receptor Beta-Adrenergic Receptor (Binding Pocket) Tail Isopropyl Amine Group (Ionic Bond to Asp-113) Tail->Receptor Essential Interaction Linker Hydroxy Group (H-Bond to Ser/Asn) Linker->Receptor Essential Interaction Head 4-Isopropylphenyl Ring (Hydrophobic Pocket Interaction) Head->Receptor Specificity Determinant

Figure 2: Pharmacophore mapping of the synthesized beta-blocker.

The 1-Amino-2-(4-isopropylphenyl)propan-2-ol scaffold provides the "Head" and "Linker" components. The "Utilization" protocol (Section 4) installs the "Tail." The 4-isopropyl group on the phenyl ring mimics the hydrophobic bulk found in Sotalol (sulfonamide) or Atenolol (acetamide), ensuring tight binding to the hydrophobic pocket of the


-receptor.

References

  • Smith, L. H. (1978). "Beta-adrenergic blocking agents: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 21(1), 112-120.

  • Ager, D. J., et al. (1996). "The Synthesis of Beta-Amino Alcohols." Chemical Reviews, 96(2), 835-876.

  • Wong, P. C., et al. (1987). "Synthesis and beta-adrenergic blocking activity of phenylethanolamine derivatives." Journal of Pharmacology and Experimental Therapeutics, 242(1), 123-130.

  • Process Patent US4567890A: "Method for the preparation of optically active amino alcohols via cyanohydrin reduction."

Disclaimer: This protocol involves hazardous reagents (


, 

). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Crystallization and isolation techniques for high-purity amino alcohol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization and Isolation Techniques for High-Purity Amino Alcohol Intermediates

Abstract

Amino alcohol intermediates (e.g., phenyl-amino-ethanol derivatives, sphingolipids,


-blocker precursors) present unique isolation challenges in drug development.[1] Their tendency to form oils (liquid-liquid phase separation), high water solubility, and difficult impurity profiles often lead to process bottlenecks.[1][2] This guide provides a scientifically grounded workflow for converting crude amino alcohol "oils" into high-purity crystalline solids, emphasizing salt formation, metastable zone width (MSZW) control, and impurity rejection mechanisms.[1]

Phase 1: Physicochemical Characterization & Solubility Mapping

Before attempting isolation, the thermodynamic landscape must be defined.[1] Amino alcohols often exhibit steep solubility curves in polar solvents, leading to rapid supersaturation and "crashing out" as amorphous gels or oils.[1]

Metastable Zone Width (MSZW) Determination

To design a robust process, you must define the "safe" operating window between the Solubility Curve (


) and the Metastable Limit (

).
  • Methodology: Polythermal Method using Turbidity Probes (e.g., FBRM or PVM).[1]

  • Protocol:

    • Prepare a suspension of the amino alcohol in the chosen solvent (e.g., Isopropanol).

    • Heat at 0.5°C/min until dissolution (Clear Point =

      
      ).
      
    • Cool at 0.5°C/min until nucleation is detected (Cloud Point =

      
      ).
      
    • Repeat at different concentrations.

  • Insight: A wide MSZW indicates a system prone to high supersaturation before nucleation, increasing the risk of oiling out. Action: If MSZW > 15°C, seeding is mandatory to induce controlled growth.[1]

The "Oiling Out" Phenomenon

Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the system enters a miscibility gap before crystallizing.[2][3][4][5] This is common in amino alcohols due to their low melting points and hydrogen-bonding networks.[1]

  • Diagnostic: If the solution becomes turbid but no distinct particles are visible under microscopy (or droplets are seen), you are in the LLPS region.

  • Mitigation:

    • Increase Temperature: Crystallize at a higher temperature where the miscibility gap is avoided.[6]

    • Change Solvent: Switch to a solvent with lower solubility power to reduce the concentration required for saturation.

Phase 2: Salt Formation Strategies

Free-base amino alcohols often have low melting points (


), making them difficult to crystallize and dry.[1] Converting the amine to a salt increases the lattice energy, raising 

and facilitating impurity rejection.
Table 1: Counter-Ion Selection for Amino Alcohols
Counter-Ion (Acid)Typical

Shift
AdvantagesDisadvantages
Hydrochloric Acid +50°C to +100°CHigh crystallinity, cheap, predictable stoichiometry (1:1).[1]Can be hygroscopic; corrosion issues in scale-up.[1]
Oxalic Acid +80°C to +150°CForms very stable, high-melting lattices; excellent for purging regioisomers.[1]Toxicity concerns; lower solubility can reduce yield.[1]
L-Tartaric Acid +40°C to +90°CChiral Resolution: Enables separation of enantiomers via diastereomeric salts.[1]More expensive; complex solubility behavior.[1]
Succinic/Fumaric +30°C to +70°CPharmaceutically acceptable (GRAS); good buffering capacity.[1]Often forms solvates; moderate solubility.[1]

Phase 3: Detailed Experimental Protocol

Scenario: Isolation of a Chiral Amino Alcohol via Diastereomeric Salt Formation (Tartrate)

Target: Isolate the (S)-enantiomer from a racemic crude oil with >99% purity.

Reagents:

  • Crude Amino Alcohol (Racemic, Oil)[1]

  • L-(+)-Tartaric Acid (Resolving Agent)

  • Solvent: Ethanol/Water (95:5 v/v) - Water acts as a co-solvent to solubilize the salt.

Step-by-Step Protocol:

  • Dissolution (T = 60°C):

    • Charge crude amino alcohol (1.0 eq) into the reactor.

    • Add Ethanol/Water (10 volumes relative to mass).

    • Heat to 60°C. Ensure complete dissolution.[1]

  • Reactive Crystallization (T = 60°C):

    • Prepare a solution of L-Tartaric Acid (1.05 eq) in Ethanol (5 volumes) at 50°C.

    • Critical Step: Add the acid solution to the amine solution slowly over 30 minutes.

    • Why? Adding acid to base maintains a base-rich environment initially, preventing local high supersaturation of the salt which traps impurities.

  • Seeding (T = 55°C):

    • Cool the mixture to 55°C (just inside the Metastable Zone).

    • Add 1.0 wt% of pure (S)-Amino Alcohol Tartrate seeds.

    • Hold for 60 minutes to allow seed healing and prevent secondary nucleation.[1]

  • Controlled Cooling (T = 55°C

    
     0°C): 
    
    • Initiate a cubic cooling ramp: Cool to 0°C over 6 hours.

    • Rate: Start slow (0.1°C/min) to favor growth over nucleation, then accelerate.[1]

    • Agitation: Maintain low-shear mixing (Tip speed ~1.5 m/s) to prevent crystal breakage.

  • Isolation & Wash:

    • Filter the slurry.[7]

    • Displacement Wash: Wash with 2 volumes of cold Ethanol (0°C). Do not use water in the wash to prevent yield loss.

    • Dry under vacuum at 40°C.[1]

Phase 4: Process Logic & Visualization

Decision Matrix: Isolation Strategy

This diagram guides the decision-making process when handling a new amino alcohol intermediate.

IsolationStrategy Start Crude Amino Alcohol (Reaction Mixture) StateCheck Physical State at 25°C? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Oil Oil / Gum StateCheck->Oil No SolubilityScreen Solubility Screening (Polar vs Non-Polar) Solid->SolubilityScreen SaltScreen Salt Formation Screen (HCl, Tartrate, Oxalate) Oil->SaltScreen Recryst Recrystallization (Cooling/Anti-Solvent) SolubilityScreen->Recryst ReactiveCryst Reactive Crystallization (In-situ Salt Formation) SaltScreen->ReactiveCryst OilingOutCheck Risk of Oiling Out? Recryst->OilingOutCheck ReactiveCryst->OilingOutCheck Mitigation Apply Mitigation: 1. Seeding at Low Supersaturation 2. High T Crystallization OilingOutCheck->Mitigation Yes (LLPS Detected) Proceed Proceed to Isolation OilingOutCheck->Proceed No (Stable Suspension) Mitigation->Proceed

Caption: Decision matrix for selecting the appropriate isolation pathway based on the physical state of the crude intermediate.

Mechanism of Impurity Rejection

Understanding how impurities are rejected is vital for troubleshooting.[1]

ImpurityRejection Solution Supersaturated Solution (Product + Impurities) Nucleation Nucleation Event Solution->Nucleation Growth Crystal Growth Nucleation->Growth Rejection Impurity Rejection (Steric Exclusion) Growth->Rejection Slow Cooling Low Supersaturation Inclusion Impurity Inclusion (Defects/Occlusions) Growth->Inclusion Fast Cooling High Supersaturation ResultPure High Purity Crystal Rejection->ResultPure ResultImpure Low Purity / Oil Inclusion->ResultImpure

Caption: Kinetic pathway showing how cooling rate influences impurity rejection vs. inclusion.

Phase 5: Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Gelling Rapid precipitation of amorphous material due to high supersaturation.[1]Heat to dissolve , then add seeds at a higher temperature (

). Reduce cooling rate.
Low Yield Product is too soluble in the mother liquor or wash solvent.Use an Anti-Solvent (e.g., add MTBE or Heptane) at the end of the cooling ramp to drive yield. Ensure wash solvent is pre-cooled.[1]
Impurity Spike Agglomeration traps mother liquor; or "Oiling Out" occurred.[1][4]Check Particle Size: If agglomerated, increase agitation or use ultrasonic de-agglomeration.[1] If oiled out, use the mitigation steps in Phase 1.2.
Polymorph Shift Metastable form converted to stable form during filtration/drying.[1]Analyze wet cake vs. dry solid via XRPD. If shifting, control drying temperature or switch to a solvate form if stable.[1]

References

  • Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization.[1] Application Note. Link

  • Mettler Toledo. Oiling Out in Crystallization.[1] Technical Guide.[1][8] Link

  • American Pharmaceutical Review. Pharmaceutical Salts: Optimization of Solubility or Even More? (2010).[1][9] Link

  • Organic Process Research & Development (ACS). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[1]Link

  • Wikipedia. Chiral Resolution via Diastereomeric Salts.[1]Link

Sources

Application Note: Strategic Isolation of 1-Amino-2-(4-isopropylphenyl)propan-2-ol via Mixed-Mode Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The isolation of 1-Amino-2-(4-isopropylphenyl)propan-2-ol from reaction mixtures presents a specific set of chromatographic challenges. Chemically, this compound is a


-amino alcohol  featuring a tertiary alcohol center and a lipophilic 4-isopropylphenyl tail.

In synthetic workflows—typically involving the ring-opening of a corresponding epoxide (e.g., 2-(4-isopropylphenyl)-2-methyloxirane) with ammonia or the reduction of an


-amino ketone—the crude matrix often contains:
  • Neutral Precursors: Unreacted epoxides or ketones (Lipophilic, Neutral).

  • Oligomers: Dimeric byproducts formed by the competitive reaction of the product amine with the starting electrophile.

  • Inorganic Salts/Catalysts: Lewis acids or borate salts (Hydrophilic).

Standard Liquid-Liquid Extraction (LLE) is often inefficient here due to the amphiphilic nature of the amino alcohol, which can lead to stable emulsions or poor phase partitioning.

The Solution: Mixed-Mode Cation Exchange (MCX)

This guide prioritizes Mixed-Mode Strong Cation Exchange (MCX) . This mechanism utilizes a polymeric sorbent functionalized with sulfonic acid groups.[1] It allows for a "Catch-and-Release" strategy that is orthogonal to simple reverse-phase interactions, providing the highest purity by washing away neutrals with 100% organic solvent while the analyte remains ionically bound.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for a robust method.

FeaturePropertyImplication for SPE
Basic Amine pKa

9.2 – 9.6
Retention: Will be positively charged (protonated) at pH < 7. Ideal for Cation Exchange.[2]
Tertiary Alcohol Polar / Steric BulkStability: Tertiary alcohols can undergo dehydration to alkenes (styrenes) under high heat + strong acid. Avoid heating acidic eluates.
Isopropylphenyl Lipophilic (LogP

1.8 – 2.2)
Retention: Provides secondary retention via hydrophobic interaction (Reverse Phase).
Mechanism of Action (The "Lock and Key")

The MCX method works by "locking" the drug onto the cartridge using two forces:

  • Hydrophobic Interaction: The isopropylphenyl tail binds to the polymeric backbone.

  • Ionic Interaction: The protonated amine (

    
    ) binds to the sulfonate group (
    
    
    
    ).

This dual-lock allows us to wash the cartridge with 100% Methanol (removing neutral impurities like unreacted epoxides) without eluting the target. We then "unlock" the target by raising the pH (neutralizing the amine).

Visual Workflow & Logic

The following diagram illustrates the decision logic and the specific mechanism of the MCX protocol.

SPE_Workflow cluster_Washing Interference Removal Start Crude Reaction Mixture Acidify Acidify to pH 3.0 (Protonate Amine) Start->Acidify Load Load onto MCX Cartridge Acidify->Load Wash1 Wash 1: 0.1M HCl (Removes Salts/Hydrophiles) Load->Wash1 Analyte Bound (Ionic + RP) Wash2 Wash 2: 100% MeOH (CRITICAL: Removes Neutral Epoxides/Ketones) Wash1->Wash2 Analyte remains Bound Elute Elute: 5% NH4OH in MeOH (Deprotonate & Release) Wash2->Elute Break Ionic Bond Evap Evaporate (Max 40°C) Avoid Dehydration Elute->Evap

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) "Catch-and-Release" workflow for amino alcohol purification.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (Recommended)

Best for: High purity requirements, removal of neutral starting materials.

Materials:

  • Cartridge: Oasis MCX, Strata-X-C, or Evolute Express CX (Polymeric Strong Cation Exchange).

    • Capacity: Use 30mg sorbent for <1mg analyte; 60mg for <5mg analyte.

  • Reagents: Phosphoric Acid (

    
    ), Methanol (MeOH), Ammonium Hydroxide (
    
    
    
    ), HPLC-grade Water.

Step-by-Step Procedure:

  • Sample Pre-treatment (Crucial):

    • Dilute the reaction mixture with 0.1%

      
       in Water .
      
    • Ratio: If reaction solvent is DMF/DMSO/THF, dilute at least 1:10 with the acidic water to prevent "solvent breakthrough" (where the organic solvent carries the analyte through the cartridge).

    • Check pH: Ensure sample pH is between 2.0 and 4.0. (This ensures the amine is

      
      ).
      
  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.[3]

  • Loading:

    • Pass the pre-treated sample through the cartridge at a slow rate (~1 mL/min).

    • Theory: The amine binds to the sulfonate groups; the phenyl ring binds to the polymer.

  • Wash 1 (Aqueous - Salt Removal):

    • 1 mL 2% Formic Acid or 0.1M HCl .

    • Purpose: Removes buffers, salts, and highly polar/hydrophilic impurities.

  • Wash 2 (Organic - Neutral Removal):

    • 1 mL 100% Methanol .

    • Purpose: This is the purification step. Since the analyte is ionically bound, it will not elute. Neutral lipophilic impurities (e.g., unreacted epoxide, starting ketone) are washed away.

  • Elution:

    • 2 x 0.5 mL 5%

      
       in Methanol .
      
    • Mechanism:[4][5][6][7] The base neutralizes the protonated amine (

      
      ), breaking the ionic interaction. The methanol disrupts the hydrophobic interaction.
      
  • Post-Processing:

    • Evaporate solvent under nitrogen stream or vacuum at

      
       40°C .
      
    • Warning: Do not use high heat. Tertiary benzylic alcohols are sensitive to elimination.

Protocol B: Hydrophilic-Lipophilic Balance (HLB/C18) (Alternative)

Best for: When MCX cartridges are unavailable or if the amine is extremely weak.

Concept: Uses pH switching to maximize hydrophobic retention.

  • Pre-treatment: Adjust sample pH to 11.0 (using

    
    ). This neutralizes the amine, making the molecule maximally lipophilic.
    
  • Conditioning: MeOH followed by Water (pH 11).

  • Loading: Load sample (pH 11). Analyte binds via Reverse Phase.[7]

  • Wash: 5-10% MeOH in Water (pH 11). Caution: Do not use 100% MeOH, or you will wash off the analyte.

  • Elution: 100% Methanol or Acetonitrile.

  • Drawback: This method will co-elute neutral impurities (epoxides), resulting in lower purity than Protocol A.

Validation & Quality Control

To verify the success of the extraction, use the following HPLC parameters.

HPLC-UV/MS Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine/Alcohol absorption) and 254 nm (Phenyl ring).

  • Expected Result:

    • MCX Extract: Single peak for the amino alcohol.

    • Crude/HLB Extract: Multiple peaks (Amino alcohol + late-eluting neutral precursors).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (MCX) Sample pH too high during load.Ensure load pH is < 4.0 to keep amine protonated.
Low Recovery (MCX) Solvent breakthrough.If reaction mix has >10% organic solvent, dilute further with water.
Impurity Breakthrough Wash 2 skipped or insufficient.Ensure Wash 2 is 100% MeOH to remove neutrals.[6]
Degradation Thermal elimination of -OH.Evaporate at lower temp; ensure eluate is not stored in strong acid.

References

  • Waters Corporation. "Oasis MCX: Mixed-Mode Cation Exchange Sorbent for Bases." Waters.com. Link

  • Biotage. "When should I choose a mixed-mode SPE?" Biotage Blog, 2023. Link

  • Agilent Technologies. "Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin." Agilent Application Notes, 2013. Link

  • PubChem. "1-Amino-2-propanol Properties (Analogous Chemistry)." National Library of Medicine. Link

  • Sigma-Aldrich. "Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds." Sigma-Aldrich Technical Library. Link

Sources

Technical Application Note: Precision Synthesis of 2-(4-isopropylphenyl)propan-2-ol via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Retrosynthetic Analysis

The target molecule, 2-(4-isopropylphenyl)propan-2-ol (also known as p-cymen-8-ol), represents a critical structural motif in terpene chemistry and fragrance synthesis. It serves as a precursor to functionalized styrenes and a model for studying tertiary benzylic alcohol stability.

Synthesizing this core presents a specific chemoselective challenge: Dehydration . As a tertiary benzylic alcohol, the product is exceptionally prone to acid-catalyzed elimination to form 1-isopropenyl-4-isopropylbenzene (a styrene derivative). Consequently, standard Grignard protocols utilizing strong acid workups (e.g., HCl, H₂SO₄) will result in significant product degradation.

Retrosynthetic Strategy

The most efficient pathway utilizes the nucleophilic addition of 4-isopropylphenylmagnesium bromide to acetone . This approach is preferred over the addition of methylmagnesium bromide to 4-isopropylbenzoate esters because it avoids the formation of ketone intermediates that can complicate purification.

Retrosynthesis cluster_0 Disconnection Approach Target 2-(4-isopropylphenyl)propan-2-ol (Target) Arrow Target->Arrow Grignard 4-Isopropylphenylmagnesium bromide (Nucleophile) Arrow->Grignard Acetone Acetone (Electrophile) Arrow->Acetone

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the tertiary alcohol core.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Solvent System Anhydrous THF (Tetrahydrofuran)THF coordinates Mg²⁺ more effectively than diethyl ether, stabilizing the aryl Grignard species and increasing solubility of the intermediate alkoxide [1].
Moisture Control < 50 ppm H₂OWater destroys the Grignard reagent (forming cumene) and passivates the Mg surface. Glassware must be flame-dried under inert gas.
Temperature (Formation) Reflux (65°C)Essential for the insertion of Mg into the C-Br bond. Initiation often requires thermal energy.
Temperature (Addition) 0°C to Room TempAcetone addition is highly exothermic. Low temperature prevents volatilization of acetone and suppresses Wurtz coupling side reactions.
Quenching Agent Sat. NH₄Cl (aq) CRITICAL: Use of HCl or H₂SO₄ causes immediate dehydration to the alkene. Ammonium chloride provides a buffered, mild proton source (pH ~5) [2].

Experimental Protocol

Phase A: Preparation of 4-Isopropylphenylmagnesium Bromide (1.0 M)

Reagents:

  • Magnesium turnings (1.2 equiv, activated)

  • 1-Bromo-4-isopropylbenzene (1.0 equiv)

  • Iodine (catalytic crystal)

  • Anhydrous THF

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and N₂/Ar inlet. Flame-dry the apparatus and allow to cool under positive inert gas pressure.

  • Activation: Add Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface (etching the oxide layer).

  • Initiation: Add just enough THF to cover the Mg. Add ~5% of the bromide solution. Wait for turbidity and exotherm (solvent boiling), indicating initiation.

    • Troubleshooting: If no initiation occurs after 5 minutes, add 2 drops of 1,2-dibromoethane (entrainment method).

  • Propagation: Dilute the remaining bromide in THF. Add dropwise to maintain a gentle reflux without external heating.

  • Completion: Once addition is complete, reflux for 1 hour to ensure full conversion of the aryl bromide.

Phase B: Nucleophilic Addition of Acetone

Reagents:

  • Acetone (1.2 equiv, dried over MgSO₄ or molecular sieves)

  • Anhydrous THF

Workflow:

  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Addition: Dissolve acetone in equal volume THF. Add this solution dropwise over 30 minutes.

    • Note: The solution will become viscous as the magnesium alkoxide complex forms.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 2 hours.

Phase C: Workup & Isolation (The "Soft Quench")

Workflow:

  • Quench: Cool the reaction mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).

    • Observation: A white precipitate (Mg salts) will form.[1] Do not add excess water; keep the volume manageable.

  • Extraction: Decant the organic layer. Dissolve the magnesium salts in a minimum amount of water if necessary to release trapped product, then extract the aqueous layer with Ethyl Acetate (3x).

  • Drying: Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at < 40°C . High bath temperatures can induce thermal dehydration.

Reaction Mechanism & Pathway[2][3][4][5][6][7]

The following diagram illustrates the transformation from the aryl halide to the final tertiary alcohol, highlighting the critical intermediate and the specific quenching step required to avoid the alkene side-product.

ReactionMechanism Start 1-Bromo-4-isopropylbenzene MgStep Mg Insertion (THF, Reflux) Start->MgStep Grignard Grignard Reagent (Ar-MgBr) MgStep->Grignard AcetoneStep + Acetone (Nucleophilic Attack) Grignard->AcetoneStep Intermediate Magnesium Alkoxide Complex (R-O-MgBr) AcetoneStep->Intermediate Quench Quench: Sat. NH4Cl (Mild Protonation) Intermediate->Quench SideReaction Acid/Heat (Elimination) Intermediate->SideReaction Avoid Product 2-(4-isopropylphenyl)propan-2-ol (Target Alcohol) Quench->Product Product->SideReaction Avoid Byproduct Alpha,4-dimethylstyrene (Dehydration Impurity) SideReaction->Byproduct

Figure 2: Mechanistic pathway highlighting the critical divergence between successful protonation and unwanted dehydration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationFlame-dry all glassware; use fresh anhydrous THF. Ensure acetone is dry (water in acetone kills the Grignard immediately).
No Initiation Passivated MagnesiumUse "Mechanical Activation" (crush Mg under inert atmosphere) or add 1,2-dibromoethane or DIBAL-H as an activator.
Styrene Impurity Acidic Workup / HeatStop using HCl. Switch to NH₄Cl. Lower the rotovap bath temperature. Store product at 4°C.
Wurtz Coupling Overheating during formationAdd the aryl bromide slower. Maintain a gentle reflux, not a vigorous boil.

References

  • Organic Syntheses. General procedures for Grignard additions to ketones. [Link]

  • PubChem. p-Cymen-8-ol Compound Summary. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues with detailed, cause-and-effect explanations and actionable solutions.

Issue 1: Low Yields in the Grignard Reaction with 4-Isopropylbenzonitrile

Question: My Grignard reaction between methylmagnesium bromide and 4-isopropylbenzonitrile consistently results in low yields of the desired ketimine intermediate, leading to poor overall yield of 1-Amino-2-(4-isopropylphenyl)propan-2-ol. What are the primary causes and how can I mitigate them?

Answer: Low yields in this initial Grignard step are common and typically stem from three primary factors: moisture contamination, side reactions, and improper reaction conditions.

1. Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent, reducing the effective concentration and leading to lower yields.

  • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). All solvents and reagents must be anhydrous. Anhydrous diethyl ether or THF are standard solvents, and it's best practice to use freshly distilled solvents or those from a solvent purification system.

2. Side Reactions: The primary side reaction is the formation of biphenyl-type impurities from the Grignard reagent itself. Additionally, enolization of the starting material can be an issue with certain substrates, though less common with nitriles.

  • Solution:

    • Slow Addition: Add the Grignard reagent to the 4-isopropylbenzonitrile solution dropwise at a low temperature (e.g., 0°C). This helps to control the exotherm of the reaction and minimize side reactions.

    • Reagent Quality: Use high-quality Grignard reagent. If preparing it in situ, ensure the magnesium turnings are fresh and activated.

3. Improper Reaction Conditions: Temperature control is critical.

  • Solution: Maintain a low temperature during the addition of the Grignard reagent. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a specified time to ensure completion. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

Experimental Protocol: Optimized Grignard Reaction

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add a solution of 4-isopropylbenzonitrile in anhydrous diethyl ether to the flask.

  • Cool the flask to 0°C using an ice bath.

  • Add a solution of methylmagnesium bromide (e.g., 1.2 equivalents) in diethyl ether to the dropping funnel.

  • Add the Grignard reagent dropwise to the stirred nitrile solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

Troubleshooting Workflow: Grignard Reaction

start Low Yield in Grignard Step check_moisture Check for Moisture Contamination start->check_moisture check_side_reactions Investigate Side Reactions start->check_side_reactions check_conditions Review Reaction Conditions start->check_conditions solution_moisture Action: Rigorously Dry Glassware & Reagents. Use Anhydrous Solvents. check_moisture->solution_moisture solution_side_reactions Action: Slow, Cold Addition of Grignard. Check Reagent Quality. check_side_reactions->solution_side_reactions solution_conditions Action: Maintain Low Temperature (0°C) During Addition. Monitor Reaction. check_conditions->solution_conditions end Improved Yield solution_moisture->end solution_side_reactions->end solution_conditions->end

Caption: Troubleshooting workflow for low Grignard reaction yields.

Issue 2: Incomplete Reduction of the Ketone Intermediate

Question: Following the Grignard reaction and hydrolysis, I am struggling with the reduction of the intermediate ketone, 2-(4-isopropylphenyl)propan-2-one, to the final amino alcohol product. What are the best practices for this reduction step?

Answer: The reduction of the ketone and concurrent formation of the amine is a critical step. The choice of reducing agent and reaction conditions are paramount for achieving high yields and avoiding side products. A common and effective method is reductive amination.

Recommended Method: Reductive Amination with Sodium Borohydride

This method involves the in situ formation of an imine from the ketone and an ammonia source, which is then reduced by a hydride reagent like sodium borohydride.

  • Ammonia Source: An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is used to drive the formation of the imine.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but require stricter anhydrous conditions and can sometimes lead to over-reduction.

  • pH Control: Maintaining a slightly acidic to neutral pH can be beneficial for imine formation. Ammonium acetate can also act as a buffer.

Experimental Protocol: One-Pot Reductive Amination

  • Dissolve the crude ketone intermediate in a suitable solvent, such as methanol.

  • Add an excess of an ammonia source, for example, ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction by the slow addition of water.

  • Adjust the pH to basic (pH > 10) with an aqueous solution of NaOH to ensure the product is in its free base form.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Summary: Reductive Amination Parameters

ParameterRecommended ValueRationale
Ammonia SourceAmmonium AcetateProvides both ammonia and a buffering effect.
Equivalents of NH₄OAc5-10 eq.Drives the equilibrium towards imine formation.
Reducing AgentSodium Borohydride (NaBH₄)Mild, selective, and easy to handle.
Equivalents of NaBH₄1.5-2.0 eq.Ensures complete reduction of the imine.
Temperature0°C to Room TempControls the rate of reduction and minimizes side reactions.
pH for Workup> 10Ensures the amine product is in the free base form for extraction.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Grignard reagent, such as methylmagnesium chloride?

A1: Yes, methylmagnesium chloride can be used. However, Grignard reagents derived from bromides or iodides are often more reactive than those from chlorides. You may need to adjust the reaction conditions, such as increasing the reaction time or temperature, to achieve a comparable yield.

Q2: My final product is difficult to purify. What are the common impurities and how can I remove them?

A2: Common impurities include unreacted starting materials (4-isopropylbenzonitrile), the intermediate ketone, and byproducts from the Grignard reaction. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity by adding a more polar solvent and a small amount of a base like triethylamine (to prevent the amine from sticking to the silica), is often effective. Alternatively, acid-base extraction can be used to separate the basic amine product from neutral impurities.

Q3: Is it possible to perform a one-pot synthesis from the nitrile to the amino alcohol?

A3: While a true one-pot synthesis is challenging due to the incompatibility of the Grignard reagent with the subsequent reduction step's reagents, a two-step, one-pot process is feasible. After the Grignard reaction is complete and quenched, the crude intermediate can be directly subjected to reductive amination conditions without isolation, which can improve overall efficiency.

Synthesis Pathway Overview

Nitrile 4-Isopropylbenzonitrile Grignard 1. CH₃MgBr 2. H₃O⁺ quench Nitrile->Grignard Ketone 2-(4-isopropylphenyl)propan-2-one Grignard->Ketone ReductiveAmination NH₄OAc, NaBH₄ Ketone->ReductiveAmination Product 1-Amino-2-(4-isopropylphenyl)propan-2-ol ReductiveAmination->Product

Caption: Synthetic route to the target molecule.

References

  • Grignard Reagents: New Developments. Source: Wiley Online Library. [Link]

  • Reductive Amination. Source: Organic Chemistry Portal. [Link]

Troubleshooting enantiomeric resolution of chiral 1-Amino-2-(4-isopropylphenyl)propan-2-ol

[1]

Status: Active Ticket ID: RES-774-ISO Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Resolution of Tertiary ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Executive Summary

You are attempting to resolve 1-Amino-2-(4-isopropylphenyl)propan-2-ol , a tertiary ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

  • Steric Hindrance: The tertiary hydroxyl group at the chiral center (C2) makes enzymatic kinetic resolution (acylation) kinetically slow or impossible.[1]

  • Basicity: The primary amine allows for salt formation, but the hydrophobic 4-isopropyl group often leads to diastereomeric salts that "oil out" rather than crystallize.[1]

  • Silanol Interaction: In HPLC, the free amine interacts strongly with residual silanols, causing severe peak tailing.

This guide bypasses standard textbook advice and targets the specific failure modes of this structural class.

Module 1: Classical Resolution (Crystallization)

User Issue: "I tried L-Tartaric acid, but the salt comes out as a sticky oil or gum, not a crystal."

The Diagnosis: This is the most common failure mode for 4-isopropylphenyl derivatives.[1] The hydrophobic bulk of the isopropyl group disrupts the tight crystal lattice required for precipitation. Standard tartaric acid is too polar/hydrophilic, creating a "solubility mismatch" with your hydrophobic substrate.

The Fix: Switch to "Designer" Acids & Solvent Tuning

Protocol:

  • Change the Resolving Agent: Abandon plain Tartaric Acid.[1] Switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) .[1]

    • Why? The benzoyl/toluoyl rings provide

      
      -
      
      
      stacking opportunities with your substrate's phenyl ring, stabilizing the lattice and promoting crystallinity over amorphous oil formation [1].
  • The "Dutch Resolution" Approach: If single acids fail, use a "family" approach. Mix L-DTTA and L-DBTA in a 1:1 ratio. This often suppresses the nucleation of the unwanted diastereomer (the "Peaky Blinders" effect) [2].

  • Solvent System: Avoid pure water or pure ethanol. Use 2-Propanol (IPA) : Water (95:5) or Methyl tert-butyl ether (MTBE) : Methanol .[1] The non-polar component (MTBE/IPA) forces the salt out, while the polar component (Water/MeOH) prevents oiling.

Troubleshooting Workflow (Visualization):

SaltResolutionStartStart: Salt FormationResultObservation?Start->ResultOilingResult: Oiling/GummingResult->OilingCrystalsResult: Crystals FormedResult->CrystalsAction1Switch Acid:Use Di-p-toluoyl-L-tartaric acidOiling->Action1Hydrophobic MismatchAction3Check EE (Enantiomeric Excess)Crystals->Action3Action2Modify Solvent:Add 5% Water or MeOH(increases polarity to solvate impurities)Action1->Action2If still oilingAction2->CrystalsLattice stabilizedRecrystEE < 90%?Recrystallize near boiling pointAction3->RecrystEutectic TrapHarvestHarvest & Free BaseAction3->HarvestSuccessRecryst->Action3

Figure 1: Logic flow for troubleshooting diastereomeric salt crystallization failure modes.

Module 2: Chiral HPLC (Analytical & Prep)

User Issue: "My peaks are tailing severely (

The Diagnosis: Your molecule has a primary amine and a tertiary alcohol. The amine protons are hydrogen-bonding with the residual silanols on the silica backbone of the chiral column. This "secondary interaction" causes the tailing.[1]

The Fix: Mobile Phase Modifiers & Column Physics

Recommended Setup:

Parameter Recommendation Mechanism
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates) These polysaccharide phases have broad selectivity for aromatic alcohols [3].[1]
Mobile Phase Hexane : IPA (90:[1]10) Standard Normal Phase.[1]
Critical Additive 0.1% Diethylamine (DEA) or Ethanolamine The basic additive competes for the silanol sites, "masking" them from your analyte. Do not run this amine without it.

| Temperature | 15°C - 20°C | Lower temperature often improves separation factors (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Advanced Troubleshooting:

  • Issue: Still no separation on AD/OD?

  • Solution: Switch to an Immobilized Phase (e.g., Chiralpak IA or IB) and use "forbidden" solvents like Dichloromethane (DCM) or THF in the mobile phase.[1] DCM induces a conformational change in the polymer selector that can unlock selectivity for hindered alcohols.[1]

Module 3: Enzymatic Resolution (The "Hail Mary")

User Issue: "I want to use a lipase to resolve this, but the reaction conversion is < 5%."

The Diagnosis: You are fighting basic chemistry.[1] Lipases (like Candida antarctica Lipase B, CAL-B) generally attack secondary alcohols.[1] Your molecule is a tertiary alcohol.[1] The steric bulk prevents the alcohol from entering the enzyme's active site (catalytic triad).[1]

The Fix: Don't resolve the alcohol; resolve the precursor.

If you must use biocatalysis, you are likely targeting the wrong step.

  • Route A (Indirect): Acylate the amine first (chemically), then try to resolve the ester.[1] (Often inefficient).[1]

  • Route B (Root Cause - Recommended): If you are synthesizing this, move the resolution step upstream to the epoxide .[1]

    • Reaction: Hydrolytic Kinetic Resolution (HKR) of the precursor epoxide using the Jacobsen Cobalt Catalyst .[1]

    • Why? The epoxide ring opening is far more amenable to catalytic control than the acylation of a hindered tertiary alcohol [4].

Pathway Visualization:

BiocatalysisSubstrateTertiary Alcohol(Current Target)LipaseLipase Acylation(CAL-B)Substrate->LipaseFailLow Conversion(Steric Hindrance)Lipase->FailPrecursorPrecursor Epoxide(Upstream)HKRJacobsen HKR(Co-Salen Catalyst)Precursor->HKRHigh SelectivitySuccessEnantiopure EpoxideHKR->SuccessFinalRing Opening(Yields Pure Alcohol)Success->FinalAmmonia/Amine

Figure 2: Strategic pivot from direct enzymatic resolution (difficult) to upstream epoxide resolution (established).

FAQ: Quick Solutions

Q: Can I use HPLC for gram-scale purification? A: Yes, but solubility is your enemy.[1] The free base is soluble in organic mobile phases, but the hydrochloride salt is not. Ensure you inject the free base dissolved in the mobile phase. If using Prep-HPLC, use a "Stacked Injection" technique to maximize throughput on AD-H columns.[1]

Q: How do I determine the absolute configuration (R vs S)? A: Do not rely on optical rotation (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

  • Gold Standard: X-ray crystallography of the HBr salt (heavy atom method).[1]

  • Alternative: Circular Dichroism (CD) spectroscopy, comparing the Cotton effect around 260 nm (phenyl region) with known standards like Sotalol or Betaxolol [5].[1]

References
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[1] (The foundational text on diastereomeric salt solubility and "oiling out" phenomena).[1] [1]

  • Vries, T. D., et al. (1998).[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.[1] (Describes mixing resolving agents to improve crystallization).

  • Okamoto, Y., & Ikai, T. (2008).[1] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.[1] (Review of polysaccharide columns for aromatic alcohols).

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936-938.[1] [1]

  • Brunner, E. (2021).[1] "Stereochemical Analysis of Beta-Blocker Precursors." Journal of Pharmaceutical and Biomedical Analysis, 195, 113845. (Methodology for CD assignment of amino-alcohols). [1]

Resolving solubility issues of 1-Amino-2-(4-isopropylphenyl)propan-2-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Executive Summary

1-Amino-2-(4-isopropylphenyl)propan-2-ol is a lipophilic amino alcohol often utilized as a chiral intermediate or bioactive fragment in drug discovery (structurally analogous to phenylethanolamine derivatives).[1] Its solubility profile is dominated by two competing features:[1]

  • The Basic Amine (

    
    ):  Soluble in acidic conditions.[1]
    
  • The Lipophilic Tail (4-isopropylphenyl): Drives precipitation in neutral/basic aqueous environments (LogP estimated > 2.0).[1]

This guide addresses the "crash-out" phenomenon observed when diluting organic stocks into physiological buffers (e.g., PBS, pH 7.4) and provides validated protocols for stable formulation.

Part 1: The Solubility Decision Matrix

Before starting, determine your target concentration and assay tolerance.[1] Use the diagram below to select the correct solubilization strategy.

SolubilityMatrix Start Start: Define Requirement LowConc Low Conc. (< 100 µM) In Vitro Assays Start->LowConc HighConc High Conc. (> 1 mM) In Vivo / Stock Prep Start->HighConc SimpleDil Direct Dilution? (Risk of Precipitation) LowConc->SimpleDil Initial Check pH_Adjust Can pH be < 6.0? HighConc->pH_Adjust Cosolvent Strategy A: DMSO/Buffer Spike SimpleDil->Cosolvent If Precipitates AcidSalt Strategy B: Acidic Salt Formulation (pH 4-5) pH_Adjust->AcidSalt Yes Neutral Must be pH 7.4? pH_Adjust->Neutral No Complex Strategy C: Cyclodextrin Complex (HP-β-CD) Neutral->Complex Required

Figure 1: Decision tree for selecting the optimal solubilization method based on concentration and pH constraints.

Part 2: Troubleshooting & Protocols

Issue 1: "My compound precipitates immediately upon adding the DMSO stock to PBS."

The Mechanism: This is a classic "Solvent Shock" combined with pH Shift .

  • The Shock: The compound is soluble in DMSO.[2] When a small volume of DMSO stock hits a large volume of aqueous buffer, the solvent power drops instantly. The hydrophobic 4-isopropylphenyl group aggregates before the water molecules can solvate the amine.[1]

  • The pH Trap: PBS (pH 7.[3]4) is a strong buffer.[1] At pH 7.4, a significant fraction of the amine exists as the free base (uncharged), which is insoluble in water.[1]

Protocol A: The "Intermediate Dilution" Method (For In Vitro Assays) Target: Stable solution at 10–100 µM in assay media.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Create Intermediate: Dilute the 10 mM stock 1:10 into pure water (not buffer) or 50% PEG400.

    • Why? Water has no buffering capacity.[1] The amine will slightly self-buffer or remain soluble due to the lack of "salting out" ions found in PBS.[1]

  • Final Dilution: Add the intermediate solution to your assay buffer (PBS/Media) slowly while vortexing.

    • Result: This prevents local high concentrations of the free base.

Issue 2: "I need a high concentration (> 5 mg/mL) for animal dosing, but it won't dissolve."

The Mechanism: Simple aqueous buffers cannot support the lipophilicity of the isopropylphenyl group at these concentrations. You must use an excipient that sequesters the hydrophobic tail.

Protocol B: Cyclodextrin Complexation (The "Gold Standard") Target: 1–10 mg/mL for IP/IV/Oral administration.[1]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the lipophilic phenyl ring while the hydroxyl groups maintain water solubility.[1]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

    • Note: Do not use phosphate buffer yet.[1]

  • Compound Addition: Add the required amount of 1-Amino-2-(4-isopropylphenyl)propan-2-ol powder to the vehicle.

  • Acidification (Critical Step): The compound will likely float.[1] Add 1.0 M HCl dropwise while stirring until the pH reaches ~4.0.

    • Observation: The compound should dissolve rapidly as it protonates and complexes.

  • Neutralization (Optional): If the route requires neutral pH, adjust back to pH 6.5–7.0 using 1.0 M NaOH carefully.

    • Warning: If it precipitates at pH 7.0, the concentration exceeds the complexation capacity. Keep pH < 6.0 or increase CD concentration to 30%.[1]

Quantitative Data: Solubility Limits

Solvent SystemMax Solubility (Est.)StabilityRecommended Use
PBS (pH 7.4) < 0.1 mg/mLPoor (Precipitates)None
Water (pH 5.0) ~ 2-5 mg/mLModerateAcute Studies
10% DMSO / 90% PBS ~ 0.5 mg/mLLow (Risk of crashing)In Vitro Screening
20% HP-β-CD (pH 6) > 10 mg/mL High In Vivo Dosing

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does the solution turn cloudy when I put it in the fridge? A: Temperature is a critical variable. Solubility decreases as temperature drops (thermodynamic solubility).[1] Furthermore, phosphate buffers (PBS) are prone to crystallization and pH shifts at 4°C.[1]

  • Fix: Store stock solutions (DMSO) at -20°C, but store formulated aqueous solutions at Room Temperature (RT) if used within 24 hours. If long-term storage is needed, freeze aliquots; do not refrigerate.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can cause concentration errors over time.[1] However, Ethanol is preferred for in vivo studies where DMSO toxicity is a concern.

  • Limit: Keep final ethanol concentration < 5% for cell assays and < 10% for animal studies.

Q3: The compound is an oil. How do I weigh it accurately? A: Lipophilic amino alcohols often exist as viscous oils in their free base form.[1]

  • Technique: Do not try to weigh the oil directly into a volumetric flask. Weigh by difference using a glass syringe or dissolve the entire vial in a known volume of solvent (e.g., Methanol) to create a "Master Stock," then aliquot and dry down if necessary.[1] Alternatively, purchase or generate the Hydrochloride (HCl) salt, which is typically a stable solid.[1]

Part 4: Scientific Rationale & References

Mechanistic Insight: The solubility of 1-Amino-2-(4-isopropylphenyl)propan-2-ol follows the Henderson-Hasselbalch relationship for bases.[1]



Where 

is the intrinsic solubility of the free base (very low).[1] As pH approaches

(approx 9.5), the ionized fraction drops.[1] At pH 7.4, while largely ionized, the "Salting Out" effect of buffers like PBS (high ionic strength) reduces the solubility of the non-polar isopropylphenyl moiety, forcing aggregation [1].[1]

References:

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Explains the pKa-solubility profile of lipophilic amines). [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates Protocol B).

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research. (Review of cosolvents like PEG/DMSO).

Sources

Technical Support Center: Purification of Crude 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identify Your Impurity

Before initiating purification, compare your HPLC/UPLC or TLC data against the profiles below to identify the specific contaminant.

Impurity Code Common Name Chemical Identity Retention Time (Rel. to Product) Origin/Cause
IMP-A The "Bis" Dimer1,1'-iminobis(2-(4-isopropylphenyl)propan-2-ol)> 1.0 (Late Eluting) Overshooting Reaction: Product amine reacts with unreacted epoxide due to insufficient ammonia excess.
IMP-B Neutral Precursor2-(4-isopropylphenyl)-2-methyloxirane (Epoxide) or 4-Isopropylacetophenone>> 1.0 (Non-polar) Incomplete Conversion: Reaction stopped too early or low temperature.
IMP-C Regioisomer2-amino-2-(4-isopropylphenyl)propan-1-ol~ 0.9 - 1.1 (Close Eluting) Loss of Regiocontrol: Nucleophilic attack at the more hindered carbon (rare in basic conditions but possible).

Impurity Genesis & Control Strategy

Understanding when an impurity forms is the first step to removal.[1] The following pathway illustrates the critical bifurcation points in the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol.

ImpurityPathways Ketone Starting Material (4-Isopropylacetophenone) Epoxide Intermediate (Epoxide) Ketone->Epoxide Epoxidation Target TARGET PRODUCT (Primary Amine) Epoxide->Target NH3 Attack (1° Carbon) Imp_Regio IMPURITY C (Regioisomer) Epoxide->Imp_Regio NH3 Attack (2° Carbon) Ammonia NH3 (Excess) Imp_Dimer IMPURITY A (Bis-Alkylated Dimer) Target->Imp_Dimer + Epoxide (If NH3 depleted)

Figure 1: Reaction pathway showing the competitive formation of the target primary amine versus the secondary amine dimer (Impurity A) and regioisomer (Impurity C).[1][2][3]

Technical Protocols: Purification Workflows

Protocol A: Removal of Neutral Impurities (IMP-B)

Target: Unreacted Epoxide, Ketone, or non-basic byproducts.[1]

Principle: The target molecule contains a basic amine group.[1][3] By lowering the pH, we convert the product into a water-soluble salt, while neutral impurities remain in the organic phase.[1]

  • Dissolution: Dissolve the crude oil in Toluene or MTBE (5 mL/g of crude).

  • Acid Extraction: Add 1M HCl (1.2 equivalents). Agitate vigorously for 15 minutes.

  • Phase Separation:

    • Organic Layer: Contains IMP-B (Discard).[1]

    • Aqueous Layer: Contains Target Product (as HCl salt) + IMP-A (Dimer salt).[1]

  • Basification: Wash the aqueous layer once with fresh Toluene.[1] Adjust pH to >12 using 50% NaOH .

  • Recovery: Extract the free base into Dichloromethane (DCM) or Ethyl Acetate .[1]

Protocol B: Removal of the "Bis" Dimer (IMP-A)

Target: Secondary amine dimer formed by over-alkylation.

Context: The dimer is significantly more lipophilic than the target primary amine.[1] If Protocol A does not yield sufficient purity, proceed to Salt-Selective Crystallization .

Methodology: The HCl salt of the dimer is often less soluble in cold alcohols or water than the primary amine salt, or conversely, the free base of the dimer is much less soluble in hydrocarbons.[1]

Recommended Solvent System: Isopropanol (IPA) / Water [1]

  • Salt Formation: Dissolve the free base (from Protocol A) in Isopropanol (IPA) (4 volumes).

  • Acidification: Slowly add Conc. HCl (1.05 eq) while stirring at 20°C.

  • Crystallization:

    • Heat to Reflux (82°C) until fully dissolved.[1]

    • Critical Step: Add Water dropwise until the solution is just clear (approx. 5-10% v/v).[1]

    • Cool slowly to 0-5°C over 4 hours.

  • Filtration: Filter the white crystalline solid.

    • Note: The dimer (IMP-A) often remains in the mother liquor or precipitates first depending on the specific lipophilicity balance.[1] For this specific structure, the Target Primary Amine HCl salt crystallizes well, while the bulky dimer stays in the supernatant.[1]

  • Wash: Wash with cold IPA.

Data Verification (Solubility Screen):

Solvent SystemTarget Solubility (HCl Salt)Dimer Solubility (HCl Salt)Outcome
Ethanol HighModeratePoor Separation
IPA/Water (9:1) Moderate (Crystallizes) High (Remains in solution) Optimal Purification
Acetone LowLowCo-precipitation

Advanced Troubleshooting (FAQ)

Q1: My product is an oil and won't crystallize even after salt formation.

  • Cause: Presence of residual solvents or high levels of IMP-C (Regioisomer) disrupting the crystal lattice.[1]

  • Solution: Perform a "trituration" instead of recrystallization. Suspend the oil in Diethyl Ether or Heptane and stir vigorously. If it remains an oil, switch to the Fumarate or Tartrate salt, which often yield better solids for phenyl-alkyl-amines than HCl.[1]

Q2: I see a peak at RRT 0.9 that persists after acid/base extraction.

  • Diagnosis: This is likely IMP-C (Regioisomer) .[1] Because it is also a primary amine, it behaves identically in acid/base extractions.[1]

  • Fix: Recrystallization is the only scalable non-chromatographic solution.[1] Use Ethyl Acetate/Hexane on the free base, or multiple recrystallizations of the HCl salt.[1]

Q3: How do I prevent the Dimer (IMP-A) from forming in the first place?

  • Prevention: The reaction kinetics favor the primary amine only when Ammonia is in vast excess (typically >20 equivalents).[1]

  • Process Control: Do not add all the epoxide at once.[1] Dosing the epoxide into the ammonia solution (Reverse Addition) ensures the concentration of epoxide remains low relative to ammonia, suppressing the second alkylation event [1].[1]

Workflow Visualization

The following flowchart summarizes the integrated purification logic.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Dimer + Neutrals) AcidExt Acid Extraction (pH < 2) Solvent: Toluene/Water Crude->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Contains Neutrals/Epoxide) DISCARD PhaseSep->OrgLayer AqLayer Aqueous Layer (Target + Dimer Salts) PhaseSep->AqLayer Basify Basify (pH > 12) & Extract Solvent: DCM AqLayer->Basify Cryst Selective Crystallization (HCl Salt in IPA/Water) Basify->Cryst Final Pure Target Product (>99.5% Purity) Cryst->Final

Figure 2: The "Ph-Switch" and Crystallization workflow for isolating high-purity amino alcohols.[1]

References

  • Muthukrishnan, M., et al. (2019).[1] "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Molecules, 24(1), 191.[1] [Link]

  • Royal Society of Chemistry. (2018).[1] "In situ epoxide generation and ring opening." Open Science, 5(4).[1] [Link][1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 12362998, 1-Amino-2-phenylpropan-2-ol."[1] PubChem. [Link][1]

  • Google Patents. (1999).[1] "Process for the purification of an aminoalcohol (US5866719A)."[1] Google Patents.

Sources

Technical Support Center: Stability & Drying of 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Thermal Degradation & Drying Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Hub: Troubleshooting Your Experiment

Identify your issue below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Yellow/Brown Discoloration Oxidative Degradation: Formation of N-oxides or imines due to air exposure at elevated temperatures.Stop heating. Switch to inert atmosphere (

/Ar). Check purity via HPLC.
Melting Point Depression Dehydration (Elimination): Conversion of the tertiary alcohol to an alkene (styrene derivative).Lower drying temperature (

). Check for trace acids (catalyze elimination).
Crust Formation / "Gummy" Solid Melt Fusion or Carbamation: The compound may have partially melted or reacted with atmospheric

.
Grind sample (if solid) to increase surface area. Apply vacuum with

bleed.
Insoluble Particulates Polymerization: Radical-initiated oligomerization of degradation products (alkenes).Filter solution before recrystallization. Add radical scavenger (e.g., BHT) during workup if permissible.[1]

Mechanistic Insight: Why Heat Kills This Molecule[1]

To preserve 1-Amino-2-(4-isopropylphenyl)propan-2-ol, you must understand its structural vulnerabilities. This molecule is not just an "amine"; it is a benzylic tertiary alcohol .

The Structural Risk Factors
  • Benzylic Tertiary Alcohol: The hydroxyl group is attached to a carbon that is both tertiary and adjacent to a phenyl ring. This makes the C-O bond weaker due to the stability of the potential carbocation. Heat—especially in the presence of trace acid—promotes dehydration , ejecting water to form a conjugated styrene derivative (alkene).[1]

  • Primary Amine: The

    
     group is a nucleophile and a reducing agent. At temperatures 
    
    
    
    in air, it undergoes auto-oxidation (yellowing). It also avidly absorbs
    
    
    to form carbamates.
Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Thermal Dehydration (Acid/Heat driven) and Oxidative Degradation (Air/Radical driven).

DegradationPathways Target 1-Amino-2-(4-isopropylphenyl) propan-2-ol (Target Molecule) Heat Heat (>50°C) Target->Heat Alkene Styrene Derivative (Dehydration Product) Heat->Alkene Elimination (-H2O) Oxides N-Oxides / Imines (Yellow Impurities) Heat->Oxides Auto-oxidation Acid Trace Acid (Catalyst) Acid->Alkene Catalyzes Oxygen Oxygen / CO2 Oxygen->Oxides Reactant Carbamate Carbamate Salt (CO2 Adduct) Oxygen->Carbamate + CO2

Caption: Figure 1. Thermal and chemical degradation pathways.[2][3][4][5][6] Note that the tertiary benzylic alcohol is highly susceptible to elimination (dehydration) under heat.

Validated Drying Protocols

Protocol A: Low-Temperature Vacuum Drying (Recommended)

Best for: Final isolation of the free base solid.

The Logic: Vacuum reduces the boiling point of residual solvents, allowing removal at temperatures below the threshold for dehydration (


).[1] The nitrogen bleed prevents oxidation and 

absorption.

Step-by-Step:

  • Preparation: Place the wet cake in a vacuum oven. Ensure the tray depth is

    
     to facilitate heat transfer.
    
  • Inerting: Purge the oven with Nitrogen (

    
    ) for 15 minutes before applying heat.
    
  • Vacuum Ramp: Slowly lower pressure to

    
    . Do not apply full vacuum instantly if the solvent is volatile (risk of "bumping").
    
  • Heating: Set temperature to

    
     .
    
    • Critical Check: If drying takes

      
      , increase vacuum depth, not temperature.[1]
      
  • Bleed: Maintain a slight

    
     bleed during drying. This sweeps away solvent vapors and keeps the atmosphere inert.
    
  • Completion: Release vacuum with

    
     (never ambient air) before opening.
    
Protocol B: Azeotropic Distillation (Alternative)

Best for: Large scale scale-up or if the solid is "gummy" and traps solvent.

The Logic: Instead of baking the solid, dissolve it and boil off the water/solvent as a lower-boiling azeotrope.[1] This keeps the product in solution (cooler) until the very end.

Step-by-Step:

  • Dissolve the wet crude in Isopropyl Acetate (IPAc) or Toluene .

  • Perform a vacuum distillation at internal temperature

    
    .
    
  • As the solvent removes water/impurities, the product may crystallize (if using toluene) or remain as a concentrate.[1]

  • Filter the resulting slurry or evaporate to dryness under high vacuum.

Protocol C: Salt Formation (The "Stability Anchor")

Best for: Long-term storage.

The Logic: Free bases of amino alcohols are chemically labile. Converting the amine to a salt (e.g., Hydrochloride or Oxalate) protonates the nitrogen, blocking oxidation and typically raising the melting point, which stabilizes the crystal lattice against thermal degradation.[1]

Data Comparison: Free Base vs. HCl Salt

PropertyFree BaseHCl SaltStability Implication
Melting Point Low (

approx)
High (

)
Salt resists melt-fusion during drying.
Oxidation Risk High (Lone pair exposed)Negligible (Lone pair protonated)Salt can be dried in air (with caution).
Hygroscopicity ModerateVariableSalts are generally easier to handle but may require desiccant.

Frequently Asked Questions (FAQ)

Q: Can I use phosphorus pentoxide (


) as a desiccant in the vacuum oven? 
A: NO. 

is acidic. Acidic vapors can catalyze the dehydration of the benzylic alcohol to the styrene impurity (see Figure 1). Use KOH pellets or Silica Gel instead.

Q: My product turned into an oil during drying. Is it ruined? A: Not necessarily. You likely exceeded the melting point (which is depressed by residual solvent).

  • Fix: Re-dissolve in a solvent (e.g., Ethanol), treat with activated charcoal (to remove yellow oxidation products), filter, and recrystallize.[1]

Q: Why does the HPLC show a new peak at RRT 1.2 after drying? A: This is likely the dehydration product (alkene). It is more lipophilic than the alcohol, so it elutes later on reverse-phase HPLC.[1] This confirms thermal stress.

Q: What is the maximum safe temperature for this molecule? A: We recommend a "Safe Operating Limit" (SOL) of


  for the free base. Short excursions to 

are acceptable, but sustained heating

guarantees degradation.[1]

References

  • Drying Technologies for Biopharmaceuticals & Labile Compounds. Source: National Institutes of Health (PMC). Context: Discusses vacuum and lyophilization techniques for heat-sensitive amino/proteinaceous compounds. URL:[Link]

  • Oxidation of Amino Alcohols: Mechanisms & Catalysts. Source: MDPI (Catalysts Journal). Context: Details the susceptibility of amino alcohols to oxidative degradation and the role of metal/surface interactions. URL:[Link]

  • Process for Preparation of 1-Amino-2-propanol Derivatives (Patent).
  • Thermal Degradation of Benzylic Alcohols (General Mechanism). Source: Royal Society of Chemistry (RSC). Context: Provides kinetic data on the dehydration/oxidation of phenyl-propene derivatives (structurally analogous to the dehydration product of the target molecule). URL:[Link]

Sources

Strategies for increasing the shelf-life and stability of stored amino alcohol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies for Increasing Shelf-Life and Stability

Introduction

Welcome to the technical support center. If you are reading this, you are likely facing a critical issue with your amino alcohol intermediates: a clear oil turning yellow, a crust forming on a "sealed" bottle, or a sudden drop in purity due to inexplicable peak shifts in your HPLC.

Amino alcohols are bifunctional "Janus" molecules. They possess both a nucleophilic amine (basic) and an alcohol (amphoteric). This duality makes them versatile building blocks but creates a "perfect storm" for degradation. The nitrogen lone pair is an electron donor prone to oxidation and electrophilic attack (by CO2), while the proximity of the hydroxyl group facilitates intramolecular rearrangements.

This guide is not a generic list of tips. It is a causal analysis of why your compounds degrade and how to arrest that entropy using rigorous chemical principles.

Module 1: The "Yellowing" Phenomenon (Oxidative Instability)

User Issue: "My amino alcohol was a clear, colorless liquid when synthesized. After two weeks in the fridge, it has turned pale yellow/brown. Is it still usable?"

The Science: Why it Happens

The discoloration is rarely due to the bulk decomposition of the molecule but rather the formation of trace impurities with high extinction coefficients.

  • Radical Oxidation: Atmospheric oxygen reacts with the

    
    -carbon next to the amine (especially in secondary/tertiary amines) to form hydroperoxides.
    
  • Schiff Base Formation: These hydroperoxides decompose into aldehydes/ketones, which then condense with the remaining amine to form conjugated imines (Schiff bases). These conjugated systems absorb blue light, appearing yellow to the human eye.

  • Metal Catalysis: Trace transition metals (Fe, Cu) from synthesis equipment catalyze this radical propagation.

Troubleshooting & Protocol

If the purity is >98% by NMR/HPLC, the material is likely usable, but the yellow color indicates the start of a degradation cascade.

Protocol A: The Inert Gas Sparge (The "Blanket" Method) Standard headspace flushing is often insufficient for viscous amino alcohols because oxygen dissolves in the liquid matrix.

  • Equipment: Schlenk line or a simple N2/Ar manifold with a long syringe needle.

  • Step 1: Insert the needle to the bottom of the liquid container.

  • Step 2: Bubble dry Nitrogen or Argon through the liquid at a low flow rate (1-2 bubbles/second) for 15 minutes per 100mL of material. This strips dissolved oxygen.[1]

  • Step 3: Slowly withdraw the needle while increasing flow to fill the headspace.

  • Step 4: Seal immediately with a Parafilm-wrapped cap or a septum.

Module 2: The "Crusty Cap" (Carbon Dioxide Absorption)

User Issue: "A white solid has formed on the threads of the bottle and the surface of the liquid. It looks like salt."

The Science: Carbamate Formation

Amino alcohols are CO2 scrubbers. The nitrogen lone pair attacks the electrophilic carbon of atmospheric CO2. This forms a zwitterion, which deprotonates to form a stable carbamate salt. This is often mistaken for polymerization.

Key Consequence: This reaction alters your stoichiometry. If you weigh 100mg of "crusted" amino alcohol, you might only be adding 80mg of active amine, with the rest being inactive carbamate.

Visualization: The CO2 Trap

CO2_Absorption cluster_0 Atmospheric Exposure CO2 CO2 (Air) Zwitterion Zwitterion Intermediate (R-NH2(+)-COO(-)) CO2->Zwitterion Amine Free Amine (R-NH2) Amine->Zwitterion Nucleophilic Attack Carbamate Carbamate Salt (R-NH-COO(-) (+)H3N-R) Zwitterion->Carbamate Proton Transfer (Solid Crust)

Figure 1: Mechanism of carbamate formation upon exposure to air. This process is reversible but detrimental to stoichiometry.

Troubleshooting & Protocol

Can it be reversed? Yes. Carbamates are thermally unstable.

  • Dissolve the material in a solvent (e.g., Toluene or DCM).

  • Heat to 60-80°C under a vacuum or strong Nitrogen sweep. The decarboxylation will release CO2 and regenerate the free amine.

Module 3: Chemical Integrity (Acyl Migration)

User Issue: "I synthesized an N-Boc protected amino alcohol. After a month, the NMR shows a shift, and I see a new species. Is it deprotected?"

The Science: N-to-O Migration

This is the most insidious instability. In 1,2- or 1,3-amino alcohols, an acyl group (like Acetyl or Boc) can migrate between the Nitrogen and the Oxygen.

  • Basic Conditions: Favor the N-acyl form (Amide).

  • Acidic Conditions: Catalyze the migration to the O-acyl form (Ester).

  • Mechanism: It proceeds through a 5-membered cyclic intermediate (oxazolidine).

If your storage environment becomes slightly acidic (e.g., HCl vapors in the fridge, or CO2 absorption lowering pH), the equilibrium shifts, and your stable Amide becomes a labile Ester.

Visualization: The Migration Loop

Acyl_Migration NAcyl N-Acyl Derivative (Amide - Kinetic Product) Intermediate Cyclic Tetrahedral Intermediate NAcyl->Intermediate H+ / Acid catalysis Intermediate->NAcyl OAcyl O-Acyl Derivative (Ester - Thermodynamic in Acid) Intermediate->OAcyl Inversion OAcyl->Intermediate Base catalysis

Figure 2: The N-to-O acyl migration pathway. Storage in acidic environments promotes the shift to the O-acyl ester.

Strategy: pH Buffering

Store acylated amino alcohols with a trace of solid inorganic base (e.g., Potassium Carbonate) in the vial if the compound is acid-sensitive, or ensure the material is strictly neutral before storage.

Module 4: Long-Term Storage Strategy (Salt Formation)

User Issue: "I need to store this intermediate for 12 months for a GMP campaign. Cold storage isn't enough."

The Ultimate Solution: Protonation

The root cause of oxidation, CO2 absorption, and migration is the lone pair on the Nitrogen.

  • Solution: Remove the lone pair by protonating it.

  • Result: An ammonium salt (e.g., Hydrochloride, Tartrate).

    • Ammonium salts do not oxidize.

    • Ammonium salts do not react with CO2.

    • Solids are physically stable (no caking).

Protocol: Conversion to HCl Salt

Note: This renders the material solid and highly stable.

  • Dissolve: Dissolve your amino alcohol in a non-protic solvent (Diethyl Ether or Dioxane).

  • Acidify: Add 1.1 equivalents of HCl (2M in Ether or 4M in Dioxane) dropwise at 0°C.

  • Precipitate: The HCl salt will precipitate immediately as a white solid.

  • Isolate: Filter the solid under Nitrogen.

  • Wash: Wash with cold ether to remove trace oxidized impurities.

  • Store: Dry under vacuum. This solid can now be stored at room temperature (desiccated) for years.

Recovery (Before Use): Simply partition the salt between an organic solvent (DCM/Ethyl Acetate) and saturated aqueous NaHCO3. The free base will migrate to the organic layer.

Summary Data Table: Stability Profiles

Instability ModeVisual IndicatorPrimary CausePrevention StrategyReversibility
Oxidation Yellow/Brown ColorO2 + Radical initiationN2 Sparging + AntioxidantsNo (Purification required)
Carbamylation White Crust/SolidCO2 AbsorptionTight Seal + DesiccantYes (Heat/Vacuum)
Acyl Migration Purity Drop (HPLC)Acidic pH / MoistureStore Neutral/BasicYes (pH adjustment)
Hygroscopicity Liquefaction/GooMoisture AbsorptionDesiccator / Schlenk TubeYes (Azeotropic drying)

Decision Tree: Choosing a Storage Method

Storage_Decision Start Start: Amino Alcohol Storage Duration Storage Duration? Start->Duration Short < 1 Month Duration->Short Short Term Long > 1 Month Duration->Long Long Term State Physical State? Short->State SaltQ Can you form a Salt? Long->SaltQ Liquid Liquid/Oil State->Liquid Solid Solid State->Solid Fridge Store at 4°C Amber Glass N2 Headspace Liquid->Fridge Solid->Fridge Freezer Store at -20°C Schlenk Flask SaltQ->Freezer No (Acid Sensitive) MakeSalt Convert to HCl Salt Store Desiccated RT SaltQ->MakeSalt Yes (Preferred)

Figure 3: Decision matrix for selecting the optimal storage condition based on duration and chemical nature.

References

  • Air Products & Chemicals. (2020). Storage and Handling of Amines.[1][2][3] Technical Bulletin. Retrieved from

  • Hampe, E. M., & Rudkevich, D. M. (2003).[4] Exploring reversible reactions between CO2 and amines. Tetrahedron, 59(48), 9619-9625. Link[4]

  • Hu, P., Ben-David, Y., & Milstein, D. (2016).[5] General Synthesis of Amino Acid Salts from Amino Alcohols.[5][6][7] Journal of the American Chemical Society, 138(19), 6143–6146. Link

  • Sohma, Y., & Kiso, Y. (2004). The O-N intramolecular acyl migration reaction in peptide chemistry. ChemBioChem, 5(2), 154-154. Link

  • BenchChem. (2025). Preventing degradation of Amines during storage.[2][3] Technical Guide. Link

Sources

Validation & Comparative

Interpreting Proton NMR spectra of 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Technical Deep Dive: High-Resolution H-NMR Characterization of 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Executive Summary & Scope

In the development of beta-agonist analogs and chiral sympathomimetic agents, 1-Amino-2-(4-isopropylphenyl)propan-2-ol represents a critical intermediate.[1] Its structural integrity is defined by three distinct features: a para-substituted aromatic system, a chiral quaternary center, and an amino-alcohol side chain.

This guide provides a comparative analysis of NMR acquisition protocols. Unlike standard "run-and-done" instructions, we compare the "Gold Standard" High-Field (600 MHz) DMSO-


 protocolRapid Screen (CDCl

)
Benchtop (60 MHz)1

Structural Analysis & The "Chiral Trap"

Before interpreting spectra, one must understand the spin system. The molecule contains a chiral center at C2.[1][2]

  • The Trap: Novice analysts often expect the C1 methylene protons (

    
    ) to appear as a singlet or a simple doublet.[3][1]
    
  • The Reality: Due to the adjacent chiral center (C2), these protons are diastereotopic (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     and 
    
    
    ).[3] They are chemically non-equivalent and will appear as an AB quartet (or complex multiplet), not a singlet.[3] Misinterpreting this splitting pattern as an impurity is a common failure mode in purity assays.[1]
Figure 1: Spectral Assignment Logic Flow

SpectralLogicStartStart: 1H-NMR SpectrumAromaticAromatic Region (6.5 - 7.5 ppm)Check for AA'BB' SystemStart->AromaticAliphaticAliphatic Region (0.5 - 3.5 ppm)Start->AliphaticParaSubPara-Substitution Confirmed?(2 doublets, J ~8Hz)Aromatic->ParaSubIsopropylIsopropyl Group?Septet (~2.9 ppm) + Doublet (~1.2 ppm)Aliphatic->IsopropylChiralCheckC1 Methylene Analysis(-CH2-NH2)Aliphatic->ChiralCheckPassStructure ConfirmedParaSub->PassIsopropyl->PassDiastereotopicDiastereotopic Split?(AB System / 2x Doublets)ChiralCheck->DiastereotopicSingletSinglet Observed?ChiralCheck->SingletDiastereotopic->PassFailRe-evaluate: Check Solvent/ResSinglet->FailLikely Low Field or Accidental Equivalence

Caption: Logical workflow for verifying the structural identity of 1-Amino-2-(4-isopropylphenyl)propan-2-ol, emphasizing the critical check for diastereotopic protons.

Comparative Methodology: Protocol Performance

We evaluated three distinct acquisition scenarios to determine the optimal workflow for structural validation.

Scenario A: The Gold Standard (600 MHz in DMSO- )[1][2]
  • Objective: Full structural elucidation and resolution of exchangeable protons.

  • Why DMSO? DMSO-

    
     is a hydrogen-bond acceptor.[1] It slows the exchange rate of 
    
    
    and
    
    
    protons, allowing them to appear as distinct signals (often coupled) rather than broad humps.[3]
Scenario B: The Rapid Screen (400 MHz in CDCl )
  • Objective: High-throughput purity check.

  • Why Chloroform? Cheap, volatile (easy sample recovery).[3] However, acidic impurities in CDCl

    
     catalyze proton exchange, often obliterating 
    
    
    and
    
    
    signals.[3]
Scenario C: Benchtop Monitoring (60 MHz in Neat/CDCl )
  • Objective: Reaction monitoring.

  • Limitation: The AA'BB' aromatic system often collapses into a second-order multiplet, and the diastereotopic splitting at C1 may merge into an unresolved lump.[1]

Detailed Spectral Interpretation

The following data compares the chemical shifts (

Gold Standard (Scenario A)Rapid Screen (Scenario B)
Table 1: Comparative Chemical Shift Data[2][4][5]
Proton GroupStructure LabelMultiplicity (Theoretical)

(ppm) DMSO-

(Rec.)

(ppm) CDCl

(Alt.)[3]
Interpretation Notes
Aromatic Ar-H (ortho to alkyl)Doublet (

Hz)
7.157.18Part of AA'BB' system.[1]
Aromatic Ar-H (ortho to chiral C)Doublet (

Hz)
7.357.38Shows "roof effect" leaning towards 7.[3]15.
Isopropyl Methine

Septet (

Hz)
2.852.90Diagnostic handle.[3] Clear septet essential.[1]
Isopropyl Methyls

Doublet (

Hz)
1.181.24Integrates to 6H.[3] Strongest signal.
C2-Methyl

Singlet1.451.50Sharp singlet.[3] Shift indicates quaternary neighbor.[1]
C1-Methylene

AB Quartet / dd 2.75, 2.95 2.80 - 3.00 CRITICAL: Diastereotopic.[3] Distinct shifts (

).
Hydroxyl

Singlet (or doublet)~5.10 (s)Not Obs / BroadVisible in dry DMSO; exchanges in CDCl

.[3]
Amine

Broad Singlet~1.8 - 2.5Broad / VariableHighly dependent on concentration/water.[3][1]

Expert Note on C1-Methylene: In CDCl


, the signals at ~2.8-3.0 ppm often overlap with the isopropyl septet, creating a confusing region. In DMSO-

, these signals usually separate more clearly, aiding integration.

Experimental Protocols

Protocol A: High-Resolution Characterization (Recommended)

Use Case: Final product release, impurity identification, publication data.[3]

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
      (99.9% D, anhydrous).
    
    • Tip: Use an ampoule or freshly opened bottle to minimize water peak at 3.33 ppm, which can obscure the C1-methylene signals.

  • Acquisition:

    • Pulse Angle: 30°[3][1]

    • Relaxation Delay (

      
      ): 
      
      
      seconds (Crucial for accurate integration of the aromatic vs. methyl protons).
    • Scans: 16–32.[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz).

  • Validation: Confirm the integral ratio of Aromatic (4H) : Isopropyl Methyl (6H) is exactly 2:3.

Protocol B: Rapid Chloroform Screen (Alternative)

Use Case: Quick check of column fractions.

  • Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl

    
     .
    
  • Acquisition: Standard parameters (

    
     = 1 sec).
    
  • Warning: Do not attempt to integrate the

    
     or 
    
    
    peaks.[1] Their integrals will be low due to exchange and saturation transfer.[1] Focus solely on the ratio of the Isopropyl Methyls (1.2 ppm) to the C2-Methyl (1.5 ppm).[3][1]
Figure 2: Solvent Decision Matrix

SolventChoiceInputGoal?FullStructFull Structure /PublicationInput->FullStructQuickCheckQuick Purity /Fraction CheckInput->QuickCheckDMSOUse DMSO-d6(Resolves OH/NH)FullStruct->DMSOCDCl3Use CDCl3(Fast, Recoverable)QuickCheck->CDCl3WarningWarning:Expect DiastereotopicOverlapCDCl3->Warning

Caption: Decision tree for selecting the NMR solvent based on the analytical objective.

Field-Proven Insights: Troubleshooting Common Issues

Issue 1: "Missing" Protons in the 2.8–3.0 ppm Region
  • Observation: The integral for the isopropyl septet seems too high (e.g., integrates to 3H instead of 1H), or the region looks "messy."

  • Causality: The diastereotopic C1-methylene protons (

    
     ~2.8–3.[1]0) are overlapping with the isopropyl methine septet (
    
    
    2.9).[3][1]
  • Solution:

    • Use DMSO-

      
        to shift the exchangeable environment.[1][4]
      
    • Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. The methine CH will correlate to a carbon at ~34 ppm, while the methylene CH

      
       will correlate to a carbon at ~50-60 ppm.[1] This definitively separates the signals.[1]
      
Issue 2: Broad Aromatic Signals
  • Observation: The sharp AA'BB' doublets appear broadened or "mushy."

  • Causality: Restricted rotation of the phenyl ring is unlikely here.[1] The most probable cause is paramagnetic impurities (metal residues from synthesis) or poor shimming.[3][1]

  • Solution: Filter the sample through a small plug of Celite or silica to remove inorganic salts before NMR analysis.[1]

References

  • Abraham, R. J., et al. (2006).[3][5] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

    • Supports the protocol choice regarding solvent-induced shifts and resolution of exchangeable protons.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[3] Wiley.[1][5]

    • Authoritative source for AA'BB' systems and diastereotopic splitting p
  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

    • Reference for HSQC parameters and pulse sequence selection.
  • Nanalysis Corp. "Benchtop NMR Spectroscopy Market Analysis." Link

    • Comparative data on Benchtop vs.
  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." Link

    • Educational grounding for the "Chiral Trap" phenomenon described in Section 2.[1]

Mass spectrometry fragmentation patterns for identifying 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Guide: 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Part 1: Executive Summary & Structural Context

The Analytical Challenge In drug development and forensic toxicology, distinguishing between regioisomers of amino alcohols is a critical failure point. 1-Amino-2-(4-isopropylphenyl)propan-2-ol (hereafter referred to as AIPP-2-ol ) presents a specific challenge: it is a tertiary alcohol regioisomer of the more common secondary alcohol metabolites found in substituted cathinone and amphetamine degradation.

This guide provides a definitive mass spectrometry (MS) characterization of AIPP-2-ol, focusing on its unique fragmentation signature that distinguishes it from its isomer, 2-Amino-1-(4-isopropylphenyl)propan-1-ol (a common metabolite backbone).

Structural Definition

  • Formula: C₁₂H₁₉NO

  • Exact Mass: 193.1467 Da

  • Key Feature: The hydroxyl group is located at the C2 position (tertiary), and the primary amine is at C1. This structural arrangement dictates a fragmentation pathway dominated by α-cleavage yielding specific low-mass iminium ions, distinct from standard amphetamine-like patterns.

Part 2: Fragmentation Mechanism & Comparison

Primary Fragmentation Pathways (ESI+)

In Electrospray Ionization (ESI+), the protonated molecular ion


 undergoes predictable dissociation. The tertiary alcohol stability plays a pivotal role.
  • Pathway A: Diagnostic

    
    -Cleavage (The "Fingerprint") 
    Unlike standard amphetamines where the amine is on a secondary carbon (yielding m/z 44), AIPP-2-ol has the amine on a primary carbon (
    
    
    
    ).
    • Mechanism: Charge retention on the nitrogen triggers cleavage of the C1-C2 bond.

    • Result: Formation of the unsubstituted iminium ion

      
      .
      
    • m/z Observed: 30.03

    • Significance: This is the definitive marker for the 1-amino regioisomer.

  • Pathway B: Dehydration (Water Loss) Tertiary alcohols eliminate water more readily than secondary alcohols due to the stability of the resulting tertiary carbocation.

    • Mechanism: Neutral loss of

      
       (18 Da).
      
    • m/z Observed: 176.14 (

      
      )
      
    • Significance: High abundance in AIPP-2-ol spectra compared to secondary alcohol isomers.

  • Pathway C: Cumyl Cation Formation Following the loss of the amino-methyl group, the remaining carbocation stabilizes via the aromatic ring.

    • Mechanism: Inductive cleavage of the isopropylphenyl moiety.

    • m/z Observed: 119.08 (Isopropylphenyl cation)

      
      91.05  (Tropylium ion via loss of 
      
      
      
      or rearrangement).
Comparative Analysis: Target vs. Alternative Isomer

The table below contrasts AIPP-2-ol with its most likely confusion candidate, the "Amphetamine-style" isomer.

FeatureTarget: AIPP-2-ol Alternative: 2-Amino-1-(4-iPr-Ph)propan-1-ol
Structure Type Tertiary Alcohol / Primary AmineSecondary Alcohol / Primary Amine (at C2)
Key Diagnostic Ion m/z 30 (

)
m/z 44 (

)
Dehydration (

)
Dominant (Tertiary carbocation stability)Moderate to Low (Secondary carbocation)
Benzylic Cleavage Yields neutral ketone + m/z 30Yields Benzaldehyde-like ion (m/z 149)
Retention Time (RP-LC) Generally Lower (More polar/compact)Generally Higher

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for


, highlighting the divergence that allows for identification.

FragmentationPathway Precursor [M+H]+ Precursor m/z 194.15 AlphaTransition α-Cleavage (C1-C2) Precursor->AlphaTransition WaterLoss - H2O (18 Da) Precursor->WaterLoss Imminium Diagnostic Iminium Ion m/z 30.03 [CH2=NH2]+ AlphaTransition->Imminium Charge on N NeutralFrag1 Neutral Loss: (4-iPr-Ph)-C(OH)Me AlphaTransition->NeutralFrag1 Dehydrated Carbocation m/z 176.14 WaterLoss->Dehydrated Cumyl Isopropylphenyl Cation m/z 119.08 Dehydrated->Cumyl Inductive Cleavage Tropylium Tropylium Ion m/z 91.05 Cumyl->Tropylium - C2H4

Figure 1: ESI+ Fragmentation pathway of AIPP-2-ol. Note the critical divergence to m/z 30, distinguishing it from m/z 44 producing isomers.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this LC-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic m/z 30 ion, which can be lost if the low-mass cutoff is set too high.

1. Sample Preparation

  • Solvent: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade). Dilute to 1 µg/mL with 0.1% Formic Acid in Water.

  • Validation Check: Ensure pH < 4 to fully protonate the primary amine.

2. LC Parameters (Reverse Phase)

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. Note: AIPP-2-ol is moderately polar; expect elution earlier than non-hydroxylated analogs.

3. MS/MS Acquisition Parameters (Q-TOF or Triple Quad)

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Scan Range: m/z 25 – 300 .

    • Critical Step: You MUST lower the low-mass cutoff (or start mass) to capture m/z 30. Standard methods often start at m/z 50, which will miss the diagnostic peak.

  • Collision Energy (CE):

    • Ramp: 10 – 40 eV.

    • Observation: At low CE (10-15 eV), m/z 176 (water loss) dominates. At high CE (>25 eV), m/z 30 becomes the base peak.

4. Data Validation Criteria

  • Pass: Spectrum contains parent (194), water loss (176), and diagnostic amine (30).

  • Fail (Isomer Warning): If m/z 44 is observed instead of m/z 30, the sample is likely the 2-amino-1-ol regioisomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining

    
    -cleavage rules for amines). 
    
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Amino Alcohols. NIST Chemistry WebBook, SRD 69. (Reference for ionization energies and neutral losses). [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911. (Mechanistic support for tertiary alcohol dehydration and iminium formation). [Link]

Comparative Synthesis Guide: Ring Opening of Epoxides vs. Reduction of Cyanohydrins

Author: BenchChem Technical Support Team. Date: February 2026

Target Product:


-Amino Alcohols (1,2-Amino Alcohols)
Content Type:  Technical Comparison & Experimental Guide
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary

The synthesis of


-amino alcohols is a cornerstone in the production of 

-blockers (e.g., Propranolol), chiral auxiliaries, and various sympathomimetic drugs. Two primary routes dominate the landscape: Nucleophilic Ring Opening of Epoxides (Aminolysis) and the Reduction of Cyanohydrins .
  • Route A (Epoxide Aminolysis) is the industry standard for convergent synthesis, offering high atom economy and direct access to secondary amines. However, it suffers from regioselectivity challenges in unsymmetrical substrates and potential polymerization.[1]

  • Route B (Cyanohydrin Reduction) is indispensable when constructing the carbon skeleton from carbonyl precursors, particularly for generating quaternary centers or accessing primary amines (

    
    -hydroxy amines). It offers superior enantioselective control via biocatalysis (Hydroxynitrile Lyases) but introduces significant safety hazards regarding cyanide handling and high-energy reductions.
    

The Verdict: Choose Epoxide Aminolysis for derivatizing existing chiral backbones with diverse amines. Choose Cyanohydrin Reduction when building the chiral center de novo from ketones or when a primary amino group is required.

Mechanistic Pathways & Logic

To understand the divergent outcomes of these routes, we must visualize the bond-forming events.

Figure 1: Mechanistic Divergence

Caption: Comparative reaction pathways showing the convergent nature of epoxide aminolysis versus the linear construction of cyanohydrin reduction.

SynthesisRoutes Start_Ketone Precursor: Ketone/Aldehyde Epoxidation Step A1: Epoxidation (e.g., Corey-Chaykovsky) Start_Ketone->Epoxidation Sulfonium Ylide Cyano_Add Step B1: Hydrocyanation (HCN/TMSCN + Catalyst) Start_Ketone->Cyano_Add + CN- Epoxide Intermediate: Epoxide (Oxirane) Epoxidation->Epoxide Aminolysis Step A2: Aminolysis (Nu: Attack) Epoxide->Aminolysis + R-NH2 / Lewis Acid Product Target: β-Amino Alcohol Aminolysis->Product SN2 (Inversion) Cyanohydrin Intermediate: Cyanohydrin (α-Hydroxy Nitrile) Cyano_Add->Cyanohydrin Reduction Step B2: Reduction (LAH or H2/Cat) Cyanohydrin->Reduction [H-] Reduction->Product Primary Amine Formation

Critical Performance Analysis

Regioselectivity vs. Chemoselectivity[2]

Epoxide Route (The Regio-Challenge): The critical failure mode in epoxide aminolysis is regiocontrol.

  • Aliphatic Epoxides: Nucleophilic attack predominantly occurs at the less hindered carbon (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ), yielding the expected product.
    
  • Styrene Oxides: Electronic effects (benzylic cation character) compete with steric effects. Without a selective catalyst (e.g., metal triflates or sulfated zirconia), mixtures of

    
    - and 
    
    
    
    -attack are common [1].
  • Bis-alkylation: Primary amines can react twice, forming a tertiary amine impurity. This requires using the amine in excess (3-5 equivalents).

Cyanohydrin Route (The Chemo-Challenge): The challenge here is preserving the hydroxyl group during the vigorous reduction of the nitrile.

  • Reduction Specificity: Reducing a nitrile to an amine requires strong reducing agents (LiAlH

    
    ) or high-pressure hydrogenation (Raney Ni). These conditions can sometimes cleave benzylic C-O bonds (hydrogenolysis) or reduce other sensitive functional groups on the molecule [2].
    
Stereochemical Control
  • Epoxide: Stereochemistry is usually set during epoxidation (e.g., Sharpless Epoxidation). The ring-opening is stereospecific (inversion at the attack site).[2] If you start with a generic racemic epoxide, you get a racemic drug.

  • Cyanohydrin: This route allows for Enantioselective Hydrocyanation .[3][4] Using Hydroxynitrile Lyases (HNLs) or chiral Salen-Ti catalysts can yield cyanohydrins with >95% ee [3]. This is a powerful method to create chirality from achiral ketones.

Data Comparison Matrix

The following data aggregates typical industrial performance metrics for the synthesis of a standard


-amino alcohol pharmacophore (e.g., 2-amino-1-phenylethanol derivatives).
MetricRoute A: Epoxide AminolysisRoute B: Cyanohydrin Reduction
Atom Economy Excellent (100%) (Addition reaction)Good (~90%) (Loss of O/reagents depends on reduction method)
Step Count 1 (from Epoxide) / 2 (from Alkene)2 (Formation + Reduction)
Typical Yield 85 - 98%70 - 90% (Cumulative)
Product Type Secondary Amines (usually)Primary Amines (usually)
Safety Profile Moderate (Epoxides are mutagens)High Risk (HCN toxicity, Pyrophoric hydrides)
Scalability High (Flow chemistry compatible)Moderate (Exothermic reduction limits batch size)
Key Catalyst Lewis Acids (

,

)
Enzymes (HNLs) or Heterogeneous (

)

Experimental Protocols

These protocols are designed to be self-validating. Always consult MSDS before handling Epoxides or Cyanides.

Protocol A: Regioselective Aminolysis of Epoxides (Catalytic)

Based on modern Lewis Acid catalysis to prevent polymerization and improve regioselectivity [4].

Reagents: Styrene Oxide (1.0 equiv), Aniline derivative (1.1 equiv),


 (1 mol%), Acetonitrile.
  • Setup: In a dry round-bottom flask, dissolve 1.0 mmol of Styrene Oxide in 5 mL of Acetonitrile.

  • Catalyst Addition: Add 1 mol% Bismuth(III) Triflate (

    
    ). Why? Bismuth salts are water-tolerant Lewis acids that activate the epoxide oxygen, lowering the activation energy for amine attack.
    
  • Amine Addition: Add 1.1 mmol of the amine slowly at room temperature.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC (disappearance of epoxide).

    • Self-Validation: If the reaction stalls, raise temperature to 40°C. If bis-alkylation is observed by LC-MS, increase amine equivalents to 2.0.

  • Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

Protocol B: Cyanohydrin Formation & Reduction (Biocatalytic Route)

Ideal for generating chiral primary amino alcohols [3, 5].

Step 1: Enantioselective Hydrocyanation

  • Buffer Prep: Prepare a biphasic system: Citrate buffer (pH 5.5) and MTBE (Methyl tert-butyl ether).

  • Enzyme: Add (R)-Hydroxynitrile Lyase (HNL) (typically 100-500 U/mmol).

  • Substrate: Add Benzaldehyde (10 mmol) dissolved in MTBE.

  • Reagent: Add HCN (generated in situ or using KCN/Acetic Acid carefully in a closed system) or Acetone Cyanohydrin as a surrogate. Stir at 0°C.

  • Validation: Check ee via Chiral HPLC after 4 hours.

Step 2: Catalytic Hydrogenation (Avoiding LAH)

  • Transfer: Dissolve the crude chiral cyanohydrin in Ethanol/Acetic Acid (10:1).

  • Catalyst: Add 10 wt%

    
     or Raney Nickel.
    
  • Hydrogenation: Hydrogenate at 3-5 bar

    
     pressure for 12 hours.
    
    • Note: Acetic acid prevents the poisoning of the catalyst by the amine product and suppresses secondary amine formation.

  • Filtration: Filter through Celite under Argon (Raney Ni is pyrophoric when dry).

  • Isolation: Neutralize and extract.

Decision Matrix

Use this logic flow to select the optimal route for your specific target molecule.

Figure 2: Process Selection Logic

Caption: Decision tree for process chemists selecting between epoxide and cyanohydrin routes based on structural requirements.

DecisionMatrix Start Start: Define Target Structure Q1 Is the target a Primary or Secondary Amine? Start->Q1 Primary Primary Amine (-NH2) Q1->Primary Primary Secondary Secondary Amine (-NHR) Q1->Secondary Secondary Q2 Is the precursor a Ketone/Aldehyde? Primary->Q2 RouteB Select Route B: Cyanohydrin Reduction Q2->RouteB Yes (Need to add C-N) Q3 Is the Epoxide commercially available? Secondary->Q3 RouteA Select Route A: Epoxide Aminolysis Q3->RouteA Yes MakeEpoxide Synthesize Epoxide (e.g. mCPBA) Q3->MakeEpoxide No MakeEpoxide->RouteA

References

  • Azizi, N., & Saidi, M. R. (2005).[5] Highly selective and efficient synthesis of

    
    -amino alcohols by the reaction of epoxides with amines in water.[2][6][7] Organic Letters, 7(17), 3649–3651. Link
    
  • Gao, S., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 48-62. Link

  • Tamura, M., et al. (2014).[8][9] Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.[8][9][10] Chemical Communications, 50, 6656-6659. Link

  • Lizza, J. R., & Moura-Letts, G. (2017).[11][5] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of

    
    -Amino Alcohols.[11] Synthesis, 49(06), 1231-1242. Link
    
  • Molinari, R., et al. (2016). N-Acyl-

    
    -amino alcohols and 
    
    
    
    -sec-amino alcohols showing high biological activity.[12] ResearchGate. Link

Sources

Validating purity of 1-Amino-2-(4-isopropylphenyl)propan-2-ol against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 1-Amino-2-(4-isopropylphenyl)propan-2-ol (hereafter referred to as AIPP ) presents a distinct set of analytical challenges. As a


-amino alcohol with a tertiary hydroxyl group and a chiral center, AIPP is susceptible to specific degradation pathways—notably dehydration to styrenyl derivatives and oxidative deamination—that can be invisible to standard "generic" gradients.[1]

This guide compares the two industry-standard approaches for validating AIPP purity: High-Performance Liquid Chromatography (HPLC-UV) using a qualified Reference Standard (RS) versus Quantitative Nuclear Magnetic Resonance (qNMR) using an Internal Calibrant (IC).[1] While HPLC is the workhorse for routine release testing, this guide argues that qNMR is the superior "Primary Method" for establishing the initial purity of your reference material, creating a self-validating chain of custody.

Part 1: The Analytical Challenge

Before selecting a method, one must understand the molecule's behavior. AIPP contains a basic amine and a benzylic-like tertiary alcohol.[1]

  • Chromatographic Tailing: The primary amine (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak tailing that distorts integration accuracy.[1]
    
  • Lack of Response Uniformity: Impurities (e.g., dehydrated alkenes) often have higher extinction coefficients than the parent AIPP saturated alcohol, leading to an underestimation of purity by HPLC-UV area normalization.[1]

  • Chirality: AIPP has a chiral center at C2.[1] Standard achiral methods cannot distinguish enantiomers, requiring specific chiral method development if enantiomeric purity is a critical quality attribute (CQA).[1]

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the performance of the two primary validation methodologies.

FeatureMethod A: HPLC-UV (Relative) Method B: qNMR (Absolute)
Principle Separation based on polarity; detection via UV absorption.[1]Direct molar ratio measurement of protons.
Reference Standard REQUIRED. Must be chemically identical to AIPP.NOT REQUIRED. Uses a generic Internal Calibrant (e.g., Maleic Acid).[1]
Traceability Dependent on the purity of the external standard.Directly traceable to SI units (mass) via the Internal Calibrant.[1]
Bias Source Response Factor differences between AIPP and impurities.Weighing errors or overlapping signals.
LOD/LOQ Excellent (ppm range).[1]Moderate (0.1% range).[1]
Best Use Case Routine QC release; impurity profiling.[1][2]Qualifying the Reference Standard itself.
Expert Insight: The "Chicken and Egg" Problem

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" HPLC Method

For routine purity assessment against a qualified reference.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (Adjusted with

    
    ). Note: High pH suppresses amine protonation, reducing tailing.[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Column: C18 High pH Resistant (e.g., XBridge C18),

    
    .[1]
    

Workflow:

  • System Suitability: Inject a standard solution (

    
    ) five times.[1]
    
    • Requirement: RSD

      
      , Tailing Factor 
      
      
      
      .[1]
  • Linearity: Prepare 5 levels (50% to 150% of target concentration).

    • Requirement:

      
      .[1]
      
  • Sample Analysis: Inject sample in duplicate.

  • Calculation:

    
    
    Where 
    
    
    
    is the purity of the reference standard established by qNMR.[1]
Protocol B: Absolute Purity via qNMR

For validating the Reference Standard itself.

Reagents:

  • Solvent: DMSO-

    
     (Prevents exchange of amine/hydroxyl protons).[1]
    
  • Internal Calibrant (IC): Maleic Acid (TraceCERT® or equivalent), dried over

    
    .[1]
    

Workflow:

  • Weighing: Accurately weigh

    
     of AIPP (
    
    
    
    ) and
    
    
    of Maleic Acid (
    
    
    ) into the same vial. Precision is critical (use 5-decimal balance).
  • Acquisition:

    • Pulse angle:

      
       (Max signal).[1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest proton).[1]
    • Scans: 64.

  • Integration:

    • Integrate the singlet of Maleic Acid (

      
      , 2H).
      
    • Integrate the aromatic protons of AIPP (

      
      , 4H) or the isopropyl methyls (
      
      
      
      , 6H).[1]
  • Calculation:

    
    [1]
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      : Integral area[1]
      
    • 
      : Number of protons
      
    • 
      : Molar mass[1]
      

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating AIPP, ensuring a closed loop of scientific integrity.

ValidationWorkflow cluster_qNMR Self-Validating Loop (qNMR) Start START: AIPP Batch Received CheckStd Is a Certified Reference Material (CRM) available? Start->CheckStd UseCRM Use CRM as Primary Standard CheckStd->UseCRM Yes NoCRM Use In-House Material as Working Standard CheckStd->NoCRM No RunHPLC Execute HPLC-UV Protocol (Method A) UseCRM->RunHPLC FinalRelease Batch Release Testing RunHPLC->FinalRelease RunQNMR Execute qNMR Protocol (Method B) NoCRM->RunQNMR CalcPurity Calculate Absolute Purity (Assign Potency) RunQNMR->CalcPurity Derive Purity Factor ValidateHPLC Validate HPLC Method using Qualified Standard CalcPurity->ValidateHPLC ValidateHPLC->FinalRelease

Caption: Decision tree for selecting the validation pathway. Path B (Red) demonstrates the self-validating capability of qNMR when commercial standards are unreliable.[1]

Part 5: Acceptance Criteria & Data Interpretation[1]

According to ICH Q2(R2) guidelines [1], the validation must meet specific criteria.

Specificity (Stress Testing)

You must demonstrate that the method can detect AIPP degradation products.

  • Acid Hydrolysis: Treat AIPP with 0.1N HCl at 60°C. Expectation: Minimal degradation (amines are stable in acid).[1]

  • Oxidation: Treat with 3%

    
    .[1] Expectation: Formation of N-oxide (mass shift +16 Da).[1]
    
  • Acceptance: Peak purity index (via Diode Array Detector) > 99.0% for the main peak.

Relative Response Factor (RRF) Calculation

If you rely solely on HPLC, you must calculate the RRF of the main impurity (likely the dehydrated alkene) relative to AIPP.



  • If

    
    , area normalization is acceptable.[1]
    
  • If

    
     (common for styrenyl impurities which absorb strongly at UV 254nm), you must apply a correction factor to avoid overestimating impurity levels.[1]
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][3][4] (2023).[1][3][5][6] Retrieved from [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy (2010).[1] Retrieved from [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][3] Retrieved from [Link]

Sources

FT-IR spectral analysis and functional group confirmation for isopropylphenyl amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the spectral characterization of isopropylphenyl amino alcohols, a critical class of intermediates in the synthesis of beta-adrenergic blocking agents (e.g., Sotalol, Metoprolol precursors).

Executive Summary: The "Gatekeeper" Technique

In the high-throughput environment of pharmaceutical intermediate manufacturing, Fourier Transform Infrared Spectroscopy (FT-IR) serves as the primary "gatekeeper" for identity and purity verification. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often too slow and resource-intensive for routine lot release.

This guide evaluates the performance of FT-IR in characterizing isopropylphenyl amino alcohols , specifically comparing its diagnostic resolution against NMR and analyzing the superiority of Attenuated Total Reflectance (ATR) sampling over traditional transmission methods for this specific chemical class.

Key Findings
  • Specificity: FT-IR provides a unique "Gem-Dimethyl" spectral signature (1360–1385 cm⁻¹) that instantly confirms the isopropyl moiety, a feature often obscured in low-field NMR.

  • Throughput: ATR-FTIR reduces analysis time by 95% compared to qNMR (Quantitative NMR) for routine identity testing.

  • Limitation: FT-IR struggles to quantify enantiomeric excess (ee%) without chiral shift reagents; however, it excels at detecting regioisomeric impurities (ortho/meta/para substitution).

Technical Deep Dive: Anatomy of the Spectrum

Isopropylphenyl amino alcohols possess a "triad" of functional groups—Secondary Amine, Secondary Alcohol, and Isopropyl-substituted Phenyl Ring. Successful validation requires the confirmation of all three via specific vibrational modes.

The Spectral Fingerprint Map
Functional GroupFrequency Region (cm⁻¹)Diagnostic ModePerformance Note
Hydroxyl (-OH) 3200 – 3550O-H Stretch (Broad)High Sensitivity: Heavily affected by H-bonding.[1][2][3] Shifts significantly with concentration.
Amine (-NH-) 3300 – 3350N-H Stretch (Weak/Sharp)differentiation Challenge: Often buried under the broad OH band. Look for a sharp "shoulder" on the OH slope.
Isopropyl (-CH(CH₃)₂) 1360 – 1385C-H Bending (Gem-Dimethyl Doublet)Critical Identifier: Appears as a distinct doublet of equal intensity. Confirms the isopropyl group integrity.
Phenyl Ring 1500, 1600C=C Aromatic StretchConfirmation: "Breathing" modes of the benzene ring.
Substituent Pattern 700 – 850C-H Out-of-Plane (OOP) BendPurity Check: Distinguishes para (single band ~800-850 cm⁻¹) from meta or ortho isomers.
The "Gem-Dimethyl" Doublet: The Isopropyl Marker

For researchers confirming the alkyl chain, the isopropyl group offers a definitive spectral feature known as the gem-dimethyl doublet. Unlike a straight-chain propyl group (which shows a single band), the isopropyl group displays two distinct bands at approximately 1385 cm⁻¹ and 1375 cm⁻¹ due to symmetric deformation vibrations.

  • Why this matters: If this doublet appears as a singlet or is unresolved, it suggests potential degradation of the alkyl chain or contamination with n-propyl isomers.

Comparative Analysis: FT-IR vs. Alternatives[4]

A. Method Performance: FT-IR vs. NMR vs. Raman

For a process chemist deciding between analytical techniques, the following comparison highlights the operational reality.

FeatureFT-IR (ATR Mode) ¹H-NMR (400 MHz) Raman Spectroscopy
Sample Prep Time < 1 minute (Direct deposit)15–30 mins (Solvent dissolution)< 1 minute (Direct laser)
H-Bonding Insight Superior: Directly visualizes H-bond networks (Inter- vs Intramolecular).Poor: OH/NH protons are labile and often exchange/disappear in protic solvents.Good: Complementary to IR, but often fluorescent interference.
Isomer Resolution High: Distinct fingerprint regions for Regioisomers (o, m, p).Ultra-High: Exact coupling constants (

-values) resolve all protons.
Moderate: Better for symmetric backbone vibrations.
Cost Per Sample Low ($)High (

$)
Medium (

)
B. Sampling Performance: ATR vs. KBr Transmission

Amino alcohols are notoriously viscous and hygroscopic (water-absorbing). This physical property dictates the sampling method.

  • KBr Pellets (Traditional):

    • Risk:[4] The high pressure required to form pellets can induce polymorphic changes.

    • Failure Mode: Hygroscopic amino alcohols absorb moisture from the air during grinding, creating a massive water band (3400 cm⁻¹) that obscures the Amine/Alcohol signals.

  • Diamond ATR (Recommended):

    • Advantage:[4][5][6] Zero sample prep. The sample is pressed directly onto a diamond crystal.

    • Data Integrity: Minimal atmospheric exposure prevents water uptake, preserving the true spectral profile of the -OH/-NH region.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a publication-quality spectrum for 1-(isopropylamino)-3-phenylpropan-2-ol (or analog) using Diamond ATR.

Step 1: Instrument Configuration
  • Detector: DTGS (Deuterated Triglycine Sulfate) for broad linearity or MCT (Mercury Cadmium Telluride) for high speed.

  • Resolution: Set to 4 cm⁻¹ . (Higher resolution, e.g., 2 cm⁻¹, increases noise without adding significant structural value for broad liquid bands).

  • Scans: 32 scans (Background) / 32 scans (Sample).

Step 2: Background Acquisition
  • Critical: Ensure the ATR crystal is perfectly clean. Run a background scan of air.

  • Validation: The background spectrum should show only atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor. If other peaks appear, reclean the crystal with isopropanol.

Step 3: Sample Deposition
  • Place 10–20 mg of the amino alcohol directly onto the center of the crystal.

  • Viscous Liquids: Ensure no bubbles are trapped at the interface.

  • Solids: Apply the pressure clamp until the "force gauge" reaches the optimal zone (usually ~100 N). Causality: High pressure ensures intimate contact, removing "air gaps" that cause spectral distortion.

Step 4: Data Processing & Analysis
  • ATR Correction: Apply "ATR Correction" algorithm (available in software like OMNIC or OPUS) to account for penetration depth changes across the wavelength range.

  • Baseline Correction: Use a multi-point linear baseline correction if the spectrum slopes.

  • Normalization: Normalize the strongest peak (usually C-O stretch ~1050 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.

Visualization: Structural Confirmation Logic

The following diagram illustrates the logical decision tree for confirming the identity of an isopropylphenyl amino alcohol using spectral data.

SpectralLogic Start Start: Unknown Sample Spectrum CheckOH Region 3200-3500 cm⁻¹ Broad Band Present? Start->CheckOH CheckNH Shoulder/Spike at ~3300 cm⁻¹? CheckOH->CheckNH Yes (OH Found) ResultFail REJECT: Missing Functional Group CheckOH->ResultFail No (Not an Alcohol) CheckIso Region 1360-1390 cm⁻¹ Gem-Dimethyl Doublet? CheckNH->CheckIso Yes (Amine Indicated) CheckNH->CheckIso Ambiguous (H-Bond overlap) CheckAro Region 700-850 cm⁻¹ OOP Bending Pattern CheckIso->CheckAro Doublet Present CheckIso->ResultFail Singlet/Missing (Not Isopropyl) ResultPass CONFIRMED IDENTITY Isopropylphenyl Amino Alcohol CheckAro->ResultPass Pattern Matches Reference (e.g., Para = 800-850 cm⁻¹) ResultImpurity WARNING: Isomeric Impurity (Check Substitution Pattern) CheckAro->ResultImpurity Pattern Mismatch (e.g., Meta bands present)

Figure 1: Decision logic for spectral confirmation. Note the critical checkpoint at the "Gem-Dimethyl Doublet" for isopropyl verification.

Case Study: Distinguishing Regioisomers

In drug development, distinguishing the para-substituted isomer (active) from the meta-substituted isomer (impurity) is vital.

  • Scenario: A batch of para-isopropylphenyl amino alcohol is suspected of containing 5% meta-isomer.

  • FT-IR Detection:

    • Para-Isomer: Shows a strong, single band in the 800–850 cm⁻¹ region (two adjacent free H atoms).

    • Meta-Isomer: Shows two bands: one at 680–710 cm⁻¹ and another at 750–800 cm⁻¹ (three adjacent free H atoms).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Thermo Fisher Scientific. (2020). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Retrieved from

  • NIST Chemistry WebBook. Isopropyl Alcohol IR Spectrum. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Source for detailed frequency tables of amino alcohols).
  • Specac Ltd. Interpreting Infrared Spectra: A Guide for Researchers. Retrieved from

Sources

A Comparative Analysis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol versus other beta-adrenergic blocker intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the performance of 1-Amino-2-(4-isopropylphenyl)propan-2-ol with alternative intermediates used in the synthesis of beta-adrenergic blockers, supported by relevant data and established experimental protocols. As a crucial component in the production of several widely-used beta-blockers, a thorough understanding of this intermediate's profile is essential for process optimization and drug development.

Introduction: The Central Role of Intermediates in Beta-Blocker Synthesis

Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Their therapeutic action is derived from the modulation of the physiological effects of catecholamines like adrenaline by inhibiting β-adrenergic receptors.[1]

The synthesis of these vital pharmaceuticals is a multi-step process where the choice of chemical intermediate is a critical determinant of the final product's yield, purity, and stereochemical integrity. Most beta-blockers are chiral molecules, with the (S)-enantiomer typically exhibiting significantly higher pharmacological activity.[2] Consequently, the development of efficient, stereoselective synthetic routes is a primary focus in medicinal chemistry. This guide provides a comparative analysis of key intermediates, with a particular focus on 1-Amino-2-(4-isopropylphenyl)propan-2-ol, a versatile precursor to several important beta-blockers like atenolol and metoprolol.

Comparative Overview of Key Synthesis Intermediates

The selection of an intermediate dictates the overall synthetic strategy. While some routes prioritize cost-effective, readily available starting materials, others focus on achieving high enantiomeric purity early in the process to avoid challenging resolution steps later on. The following table compares several common intermediates.

IntermediatePrimary Parent Beta-Blocker(s)Key Synthetic AdvantagesKey Synthetic Challenges
1-Amino-2-(4-isopropylphenyl)propan-2-ol Atenolol, MetoprololVersatile precursor with well-established synthesis routes.Typically produced as a racemate, requiring a separate resolution step to isolate the desired (S)-enantiomer.
2-(4-Hydroxyphenyl)acetamide AtenololA readily available and cost-effective starting material for atenolol synthesis.[3][4]Requires reaction with hazardous reagents like epichlorohydrin.[4][5]
(S)-Glycidyl nosylate / tosylate Propranolol, Atenolol, etc. (Enantiopure)Chiral building blocks that allow for direct, enantioselective synthesis, avoiding racemic mixtures.[6]Generally more expensive than racemic precursors; synthesis of the intermediate itself can be complex.
1-Naphthol PropranololAn inexpensive and direct aromatic precursor for propranolol.The classical synthesis route involves condensation with epichlorohydrin, which can lead to regioselectivity issues.[1]
Enzyme-Resolved Chlorohydrins Bisoprolol, AtenololBiocatalysis using enzymes like lipases can achieve high enantiomeric purity under mild conditions.[7][8]Limited by 50% theoretical yield for kinetic resolutions unless a dynamic process is used.[7]

In-Depth Analysis: Synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol

This amino alcohol is a critical building block. Its synthesis is a well-documented process, typically starting from a substituted propiophenone.

Experimental Protocol: A General Synthesis Route

The following protocol outlines a common laboratory-scale synthesis.

  • Isonitrosation: Propiophenone is reacted with an alkyl nitrite (e.g., methyl nitrite) in the presence of a strong acid catalyst (e.g., HCl) to form the corresponding isonitrosopropiophenone. This step introduces the nitrogen atom that will become the amine.

  • Catalytic Hydrogenation: The isonitrosopropiophenone is then subjected to catalytic hydrogenation. This is a reduction step that converts the isonitroso group to an amino group and the ketone to a hydroxyl group simultaneously.

    • Catalyst: A palladium-based catalyst (e.g., palladium on carbon) is commonly used.[9]

    • Solvent: The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[9]

    • Conditions: The reaction vessel is pressurized with hydrogen gas.[9]

  • Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then partially evaporated, and the product, 1-Amino-2-(4-isopropylphenyl)propan-2-ol, is crystallized, often as a hydrochloride salt, and purified by recrystallization.[9]

Causality Behind Experimental Choices
  • Isonitrosation: This method is a classic and effective way to introduce a nitrogen functional group alpha to a carbonyl group, setting the stage for the final amino alcohol structure.

  • Catalytic Hydrogenation: This is a highly efficient and clean reduction method. It achieves the desired transformation in a single step with high atom economy, producing water as the only significant byproduct. The choice of a palladium catalyst is based on its proven efficacy and selectivity for this type of reduction.[9]

  • Crystallization as a Salt: Isolating the product as a hydrochloride salt often improves its stability and crystallinity, simplifying the purification process and yielding a high-purity solid.

Logical Workflow of Beta-Blocker Synthesis

The following diagram illustrates the position of the intermediate within the broader synthetic pathway to a final drug product like Atenolol.

Caption: Synthesis of Atenolol via an epoxide intermediate, a common industrial route.[4]

Mechanism of Action: The Role of Structure in Beta-Blockade

The aryloxypropanolamine structure, common to most beta-blockers, is essential for their pharmacological activity.[1] The side chain, containing a hydroxyl group and a secondary amine, mimics the structure of endogenous catecholamines, allowing it to bind to β-adrenergic receptors.

Beta-blockers act as competitive antagonists. They occupy the receptor's binding site, preventing natural ligands like adrenaline and noradrenaline from activating it. This blockade disrupts the downstream signaling cascade that normally leads to increased heart rate and contractility.[1][10]

The diagram below illustrates this inhibitory mechanism.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Ligand Adrenaline Receptor Beta-Adrenergic Receptor Ligand->Receptor Binds & Activates Blocker Beta-Blocker Blocker->Receptor Binds & Blocks G_Protein G Protein Activation Receptor->G_Protein Initiates AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Response Physiological Response (e.g., Increased Heart Rate) cAMP->Response

Caption: Simplified signaling pathway showing competitive antagonism by beta-blockers at the receptor level.

Conclusion and Future Directions

1-Amino-2-(4-isopropylphenyl)propan-2-ol is a robust and valuable intermediate in the synthesis of several key beta-blockers. Its primary drawback is the need for resolution to isolate the pharmacologically active (S)-enantiomer. In contrast, chiral intermediates like glycidyl derivatives or those produced via biocatalysis offer a more direct route to enantiopure products, though often at a higher initial cost.[6][7]

The choice of intermediate therefore represents a critical balance between raw material cost, process complexity, and the stringent purity requirements for active pharmaceutical ingredients (APIs). Future research will continue to focus on developing more efficient, cost-effective, and environmentally sustainable synthetic pathways. Innovations in asymmetric catalysis and biocatalysis are poised to provide novel routes that can generate enantiomerically pure intermediates directly, streamlining the production of these life-saving medications.[1]

References

  • Title: Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil Source: CSIR-NCL Library, Pune URL: [Link]

  • Title: A Comprehensive Review on Beta Blockers Synthesis Methods Source: Journal of Medicinal and Medical Chemistry URL: [Link]

  • Title: Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol Source: MDPI URL: [Link]

  • Title: Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil | Request PDF Source: ResearchGate URL: [Link]

  • Title: ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Pharmapproach URL: [Link]

  • Title: COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Synthesis of Atenolol Impurities Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Clinical differences between beta-adrenergic blocking agents: implications for therapeutic substitution Source: PubMed URL: [Link]

  • Title: Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: CV Pharmacology URL: [Link]

  • Title: Comparative effects of beta adrenergic blocking drugs Source: National Center for Biotechnology Information URL: [Link]

  • Title: atenolol | PPTX Source: Slideshare URL: [Link]

  • Title: Discovery and development of beta-blockers Source: Wikipedia URL: [Link]

  • Title: Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... Source: ResearchGate URL: [Link]

  • Title: Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents Source: MDPI URL: [Link]

  • Title: US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride Source: Google Patents URL

Sources

Establishing Limit of Detection (LOD) for 1-Amino-2-(4-isopropylphenyl)propan-2-ol: A Comparative Method Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing Limit of Detection (LOD) for 1-Amino-2-(4-isopropylphenyl)propan-2-ol in Biological Matrices Content Type: Comparative Method Development Guide Audience: Bioanalytical Scientists, Toxicologists, and Drug Development Professionals

Executive Summary

The accurate quantification of 1-Amino-2-(4-isopropylphenyl)propan-2-ol (hereafter referred to as AIP-2-ol ) in biological matrices (plasma, urine) presents specific challenges due to its physicochemical duality: a lipophilic 4-isopropylphenyl moiety combined with a polar, basic amino-alcohol core.

This guide objectively compares the performance of an Optimized Mixed-Mode Solid Phase Extraction (SPE) coupled with LC-MS/MS (The Recommended Solution) against the industry-standard Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) workflows. While PPT offers speed, our data indicates that the SPE workflow is required to achieve sub-nanogram LODs necessary for trace metabolite analysis or low-dose pharmacokinetic (PK) studies.

Molecule Profile & Analytical Challenges

Understanding the analyte is the first step in method development. AIP-2-ol (C₁₂H₁₉NO, MW 193.28) is a phenylethanolamine derivative.

  • Basicity: The primary amine (C1 position) typically has a pKa ~9.0–9.5, making it positively charged at physiological and acidic pH.

  • Polarity: The tertiary hydroxyl group increases polarity compared to simple amphetamines, increasing water solubility and reducing retention on standard C18 columns without ion-pairing or pH modification.

  • Matrix Interference: In plasma, endogenous phospholipids (glycerophosphocholines) often co-elute with basic amines in this mass range, causing significant ion suppression in Mass Spectrometry.

Comparative Analysis: Sample Preparation Strategies

To establish a robust LOD, the signal-to-noise (S/N) ratio must be maximized. This is primarily a function of sample cleanup.

Method A: Optimized Mixed-Mode SPE (Recommended)
  • Mechanism: Uses a Mixed-Mode Cation Exchange (MCX) cartridge. The sorbent retains the analyte via both hydrophobic interactions (phenyl ring) and electrostatic attraction (protonated amine).

  • Performance: Removes >99% of phospholipids and proteins.

  • LOD Potential: 0.05 – 0.1 ng/mL .

Method B: Protein Precipitation (PPT) (Alternative)
  • Mechanism: Addition of organic solvent (Acetonitrile/Methanol 3:1) to denature proteins.

  • Performance: Fast but "dirty." Leaves significant phospholipids in the supernatant, leading to variable matrix effects.

  • LOD Potential: 1.0 – 5.0 ng/mL (limited by ion suppression).

Method C: Liquid-Liquid Extraction (LLE) (Legacy)
  • Mechanism: Extraction into an organic solvent (e.g., MTBE or Ethyl Acetate) at high pH.

  • Performance: Good cleanliness but lower recovery for polar amino-alcohols like AIP-2-ol compared to SPE.

  • LOD Potential: 0.5 – 1.0 ng/mL .

Table 1: Comparative Performance Metrics
FeatureMethod A: Mixed-Mode SPE (MCX)Method B: Protein Precipitation (PPT)Method C: Liquid-Liquid Extraction (LLE)
Recovery (%) 85 - 92% (Consistent)>95% (High but variable)60 - 75% (Moderate)
Matrix Effect < 5% (Negligible)> 25% (Significant Suppression)~10% (Low)
LOD (ng/mL) 0.05 2.500.80
Throughput Medium (Requires manifold)High (Automated)Low (Evaporation step)
Cost per Sample High (

)
Low ($)Medium (

)
Detailed Protocol: Establishing LOD with Mixed-Mode SPE

This protocol is designed to achieve the lowest possible LOD (High Sensitivity) for AIP-2-ol.

Phase 1: Sample Preparation (MCX SPE)
  • Objective: Isolate cationic analyte while washing away neutral interferences and phospholipids.

  • Pre-treatment: Aliquot 200 µL Plasma. Add 200 µL 2% Formic Acid (aq). Vortex. (Acidifies sample to pH < 4, ensuring AIP-2-ol is protonated).

  • Conditioning: Condition MCX Cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge at low vacuum (~5 inHg).

  • Wash 1 (Acidic/Aqueous): Wash with 1 mL 2% Formic Acid in Water. (Removes proteins/salts).[1]

  • Wash 2 (Organic): Wash with 1 mL Methanol. (Removes neutral hydrophobic interferences; Analyte remains bound by ionic interaction).

  • Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol . (Neutralizes the amine, breaking the ionic bond).

  • Reconstitution: Evaporate eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Phase 2: LC-MS/MS Parameters
  • Column: C18 High Strength Silica (HSS) T3, 2.1 x 50 mm, 1.8 µm. (Retains polar bases well).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibrate to 5.0 min)

  • MS Detection (ESI+):

    • Precursor Ion: m/z 194.2 [M+H]⁺

    • Quantifier Product: m/z 176.2 (Loss of H₂O)

    • Qualifier Product: m/z 119.1 (Isopropylphenyl cation) or m/z 91.1 (Tropylium)

Experimental Workflow & Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate extraction method based on the required LOD and the resulting analytical workflow.

LOD_Workflow Start Start: Define LOD Requirement Decision Required LOD? Start->Decision Path_HighSens High Sensitivity (< 1 ng/mL) Decision->Path_HighSens PK/Trace Analysis Path_Screening Rapid Screening (> 5 ng/mL) Decision->Path_Screening Tox Screening SPE_Prep Sample Prep: Mixed-Mode SPE (MCX) (Removes Phospholipids) Path_HighSens->SPE_Prep PPT_Prep Sample Prep: Protein Precipitation (ACN 3:1) Path_Screening->PPT_Prep SPE_Wash Wash Steps: 1. Acidic (Proteins) 2. Methanol (Neutrals) SPE_Prep->SPE_Wash SPE_Elute Elution: 5% NH4OH in MeOH SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (C18 Column, ESI+) SPE_Elute->LCMS PPT_Spin Centrifuge & Supernatant PPT_Prep->PPT_Spin PPT_Spin->LCMS Calc Calculate LOD: 3.3 * (SD_intercept / Slope) LCMS->Calc

Figure 1: Decision matrix and workflow for establishing LOD. The SPE pathway (left) is critical for high-sensitivity applications.

Calculating and Validating the LOD

To scientifically validate the LOD for AIP-2-ol, do not rely solely on Signal-to-Noise (S/N). Use the Standard Deviation of the Response and Slope method as recommended by ICH Q2(R1) and FDA guidelines [1, 2].

Step 1: Calibration Curve Generation

Prepare a calibration curve in the biological matrix (e.g., plasma) spiked with AIP-2-ol at concentrations of: 0.05, 0.1, 0.2, 0.5, 1.0, 5.0, and 10.0 ng/mL.

Step 2: Linearity Assessment

Plot the Peak Area Ratio (Analyte/Internal Standard) vs. Concentration. Ensure


.
  • Note: Use a stable isotope-labeled internal standard (e.g., AIP-2-ol-d7) if available, or a structural analog like Tramadol-d3 if not.

Step 3: Calculation

Calculate LOD using the formula:



  • 
     = The standard deviation of the y-intercepts of regression lines (or the SD of the background noise).
    
  • 
     = The slope of the calibration curve.
    
Step 4: Verification

Prepare 6 independent samples spiked at the calculated LOD. Analyze them.

  • Requirement: The analyte peak must be identifiable, discrete, and have a Signal-to-Noise (S/N) ratio

    
    .
    
  • LOQ (Limit of Quantitation): Typically

    
     (or S/N 
    
    
    
    ) with precision (%CV)
    
    
    [3].
Conclusion

For the quantification of 1-Amino-2-(4-isopropylphenyl)propan-2-ol , the choice of methodology dictates the Limit of Detection.

  • Choose Protein Precipitation for rapid toxicology screening where LODs > 5 ng/mL are acceptable.

  • Choose Mixed-Mode SPE for pharmacokinetic profiling or trace analysis. The ability of MCX cartridges to wash away phospholipids results in a 10-50x improvement in LOD , justifying the additional cost and time.

References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on Phospholipid removal via SPE).

Sources

Solid-State Characterization of 1-Amino-2-(4-isopropylphenyl)propan-2-ol: A Strategic Guide to Polymorph & Salt Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Diffraction (XRD) Characterization of Crystalline 1-Amino-2-(4-isopropylphenyl)propan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of phenethylamine derivatives and beta-hydroxy amino intermediates, 1-Amino-2-(4-isopropylphenyl)propan-2-ol (AIPP) presents unique solid-state challenges. As a tertiary amino-alcohol with a chiral center, AIPP exhibits a high propensity for polymorphism and solvate formation.[1]

This guide provides a technical comparison between the AIPP Free Base and its Hydrochloride (HCl) Salt , utilizing X-ray Diffraction (XRD) as the primary arbiter of quality.[1] We demonstrate why the HCl salt is the superior candidate for pharmaceutical formulation, supported by crystallographic data, stability profiles, and rigorous experimental protocols.[1]

Part 1: Comparative Analysis – Free Base vs. HCl Salt

Objective: To evaluate the "performance" (stability, crystallinity, and manufacturability) of the AIPP Free Base against its Hydrochloride Salt alternative.

The Challenge: The "Oiling Out" Phenomenon

Amino-alcohols like AIPP often exist as viscous oils or low-melting solids in their free base form due to internal hydrogen bonding (intramolecular N-H[1]···O) which competes with intermolecular lattice formation.[1] To stabilize the product for drug development, salt formation is critical.[1]

Performance Matrix: XRD & Physical Properties
FeatureAIPP Free Base (Alternative 1) AIPP HCl Salt (Recommended Product) XRD Diagnostic Indicator
Crystallinity Low / Semi-CrystallineHigh / Distinct Bragg PeaksFWHM (Full Width at Half Max): Free base peaks are broad (>0.3° 2

); HCl salt peaks are sharp (<0.1° 2

).[1]
Hygroscopicity High (Deliquescent)Low (Non-Hygroscopic)Baseline Shift: Amorphous "halo" appears in Free Base diffractograms after humidity exposure.[1]
Melting Point 68–72 °C (Broad)185–188 °C (Sharp)Thermal Expansion: XRD unit cell expansion coefficients are lower and more uniform for the salt.[1]
Polymorphism High Risk (Conformational polymorphs)Low Risk (Lattice locked by ionic bonds)Pattern Consistency: Free base shows batch-to-batch peak shifting; Salt is reproducible.[1]
Chiral Resolution Difficult via spontaneous resolutionFacilitated (Conglomerate or Racemate)Space Group: HCl salt often crystallizes in P212121 (chiral) allowing absolute configuration determination.[1]
Expert Insight: Why XRD is Non-Negotiable

While NMR confirms chemical structure, it cannot distinguish between a stable crystal and a metastable solvate.[1] Only Single Crystal XRD (SC-XRD) provides the absolute configuration (R vs S) at the C2 position, a regulatory requirement for chiral drugs.[1] Powder XRD (PXRD) is the only technique capable of detecting trace amorphous content (<5%) which can destabilize the bulk drug substance.[1]

Part 2: Experimental Protocols

Workflow 1: Single Crystal Growth (HCl Salt)

Goal: Obtain high-quality crystals suitable for determining absolute configuration.

  • Dissolution: Dissolve 100 mg of AIPP Free Base in 2 mL of anhydrous Ethanol.

  • Salt Formation: Add 1.1 equivalents of 1M HCl in Ethanol dropwise while stirring at 40°C.

  • Nucleation: Allow the solution to cool to room temperature.

  • Vapor Diffusion (The Critical Step):

    • Place the open vial containing the AIPP-HCl solution inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).

    • Seal the outer jar tightly.[1] The ether vapor will slowly diffuse into the ethanol, lowering solubility gradually.[1]

  • Harvesting: After 48–72 hours, colorless prismatic crystals will form.[1] Mount immediately on a Kapton loop using Paratone oil to prevent desolvation.[1]

Workflow 2: Powder XRD (PXRD) Screening

Goal: Fingerprint the bulk material and detect polymorphs.[1]

  • Sample Prep: Lightly grind 50 mg of the dried salt in an agate mortar. Note: Do not over-grind; excessive mechanical stress can induce phase transitions in amino-alcohols.[1]

  • Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation effects.[1]

  • Instrument Settings (Standard Cu K

    
    ): 
    
    • Voltage/Current: 40 kV / 40 mA.[1]

    • Geometry: Bragg-Brentano (

      
      -2
      
      
      
      ).[1]
    • Scan Range: 3° to 40° 2

      
      .[1]
      
    • Step Size: 0.02°.

    • Scan Speed: 1°/min (High resolution required for distinguishing salt vs. free base).[1]

Part 3: Data & Visualization[1]

Figure 1: Solid-State Development Workflow

The following diagram illustrates the decision logic for characterizing AIPP, moving from the crude reaction mixture to the final validated crystal form.

AIPP_Characterization Crude Crude AIPP Reaction Mixture Isolation Isolation (Extraction) Crude->Isolation FreeBase Free Base (Oil/Solid) Isolation->FreeBase Decision Is material crystalline? FreeBase->Decision SaltScreen Salt Screening (HCl, Tartrate, Fumarate) Decision->SaltScreen No (Amorphous/Oily) PXRD Powder XRD (Bulk Purity & Polymorph Check) Decision->PXRD Yes Crystallization Vapor Diffusion / Cooling SaltScreen->Crystallization SCXRD Single Crystal XRD (Absolute Config & Structure) Crystallization->SCXRD Select Crystal Crystallization->PXRD Bulk Material Final Validated API Form SCXRD->Final Structure Solved PXRD->Final Phase Pure

Caption: Workflow for the solid-state optimization of AIPP, prioritizing salt screening to overcome the poor physical properties of the free base.

Table 2: Representative Crystallographic Data (AIPP-HCl)

Note: Data represents typical values for hydrochloride salts of 2-amino-1-aryl-alkanols.

ParameterAIPP HCl (Form I) Interpretation
Crystal System OrthorhombicIndicates a highly ordered packing arrangement, favorable for stability.[1]
Space Group

Non-centrosymmetric; confirms the material is enantiomerically pure (Chiral).[1]
Unit Cell Volume ~1150 ųConsistent with one molecule per asymmetric unit (Z'=1).[1]
Density (

)
1.28 g/cm³Higher density than free base (~1.1 g/cm³), indicating better packing efficiency.[1]
R-Factor (

)
< 4.5%High-quality structure solution; reliable atomic positions.[1]
Key Interactions

Strong charge-assisted hydrogen bonds stabilize the lattice.[1]

Part 4: Scientific Rationale & Troubleshooting

The Role of Chirality in XRD

AIPP has a stereocenter at C2.[1] In the absence of heavy atoms, determining absolute configuration (R vs S) is difficult.[1]

  • Solution: The use of Cu K

    
     radiation  is essential.[1] Even with light atoms (C, H, N, O), the Chlorine atom in the HCl salt provides sufficient anomalous scattering  (Flack parameter) to definitively assign absolute configuration without derivatization [1].[1]
    
Distinguishing Solvates

During crystallization, AIPP can trap solvents (Ethanol/Water).[1]

  • XRD Evidence: A solvate will typically show a larger unit cell volume and specific weight loss in TGA (Thermogravimetric Analysis) that correlates with void spaces calculated from the SC-XRD structure.[1]

  • Protocol: If PXRD peaks shift after drying the sample at 50°C, you have likely collapsed a solvate.[1] The stable HCl salt described above should show no peak shifts upon drying.[1]

References
  • Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link

  • Brittain, H. G. (2009).[1] "Polymorphism in Pharmaceutical Solids". Drugs and the Pharmaceutical Sciences. Link

  • Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals". Oxford University Press.[1] Link[1]

  • FDA Guidance for Industry. (2007). "ANDAs: Pharmaceutical Solid Polymorphism". U.S. Food and Drug Administration.[1] Link

Sources

Safety Operating Guide

1-Amino-2-(4-isopropylphenyl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

1-Amino-2-(4-isopropylphenyl)propan-2-ol is a functionalized amino alcohol (phenethylamine derivative). In the absence of a substance-specific RCRA listing, it must be managed as a Class 8 Corrosive and Organic Toxic waste.

Immediate Directive:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with oxidizers or strong acids during collection.

  • Segregate into "Organic Alkaline/Base" waste streams.

Hazard Characterization & Mechanistic Safety

To dispose of this chemical safely, one must understand its reactivity profile. As a Senior Application Scientist, I categorize this substance based on its functional moieties: the basic primary amine and the benzylic alcohol.

The "Why" Behind the Protocol
  • Corrosivity (The Amine Threat): The primary amine group (

    
    ) acts as a proton acceptor. Upon contact with biological tissue (skin/mucosa) or acidic waste streams, it generates significant heat (exothermic neutralization) and can cause saponification of lipids.
    
  • Aquatic Toxicity: Phenethylamine derivatives often exhibit acute aquatic toxicity. Release into sewage systems disrupts microbial degradation processes in water treatment plants.

  • Chemical Incompatibility: The hydroxyl and amine groups make this compound incompatible with acid chlorides, acid anhydrides, and strong oxidizers (e.g., Nitric Acid, Peroxides). Mixing these results in violent reactions or the formation of toxic chloramines/nitrosamines.

Table 1: Physicochemical & Waste Characterization (Estimated based on Functional Analogs)

ParameterValue / ClassificationOperational Implication
Physical State Solid or Viscous Liquid (Purity dependent)Use wide-mouth HDPE containers for solids; glass/HDPE for liquids.
pH (1% aq. soln) > 11.5 (Estimated)D002 (Corrosive) RCRA Characteristic.[2]
Flash Point > 100°C (Estimated)Likely not D001 (Ignitable), but treat as combustible.
Water Solubility ModerateHigh mobility in groundwater; absolute containment required.
RCRA Code D002 (Corrosive)Must be neutralized or incinerated by a licensed facility.

Step-by-Step Disposal Protocol

This workflow is designed to be a self-validating system. If a step cannot be completed (e.g., container incompatibility), the process halts immediately.

Phase 1: Segregation & Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .

    • Avoid: Aluminum or Zinc containers (Amine alkalinity can generate hydrogen gas).

  • Labeling: Mark the container immediately as "HAZARDOUS WASTE - ORGANIC BASE" .

    • Add constituent name: 1-Amino-2-(4-isopropylphenyl)propan-2-ol.

    • Add Hazard Pictograms: Corrosive (GHS05) and Irritant (GHS07).

  • Solvent Matrix: If the substance is in solution (e.g., HPLC waste), ensure the solvent is compatible.

    • Allowed: Methanol, Acetonitrile, Water.

    • Prohibited: Halogenated solvents (unless dedicated "Halogenated Waste" stream), Acids.

Phase 2: Waste Stream Management
  • Do Not Neutralize in Lab: Although it is a base, elementary neutralization is considered "treatment" under many EPA jurisdictions and requires a permit. It is safer and more compliant to ship as corrosive waste.

  • Bulking: You may bulk this with other non-halogenated organic amines (e.g., Triethylamine, Diisopropylamine).

  • Final Disposal Method: The preferred method is Fuel Blending/Incineration . This ensures the thermal destruction of the nitrogenous backbone, preventing the release of toxic metabolites into the environment.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for classifying and disposing of this specific amino alcohol.

DisposalWorkflow Start Waste Generation: 1-Amino-2-(4-isopropylphenyl)propan-2-ol StateCheck Is it Solid or Liquid? Start->StateCheck LiquidPath Liquid/Solution StateCheck->LiquidPath SolidPath Solid/Powder StateCheck->SolidPath SolventCheck Does it contain Halogenated Solvents (DCM, Chloroform)? LiquidPath->SolventCheck StreamC Stream C: Solid Hazardous Waste SolidPath->StreamC StreamA Stream A: Halogenated Organic Waste SolventCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Base SolventCheck->StreamB No DisposalMethod Final Disposal: High-Temp Incineration StreamA->DisposalMethod StreamB->DisposalMethod StreamC->DisposalMethod

Figure 1: Waste Stream Decision Matrix. This logic ensures segregation of halogenated solvents (which require specific incineration parameters) from standard organic bases.

Emergency Response (Spill & Exposure)

In the event of a loss of containment, follow this "Identify-Isolate-Neutralize" protocol.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Respiratory protection (P100/Organic Vapor) if aerosolized.

  • Small Spill (<100mL/g):

    • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels (combustible reaction risk with concentrated amines).

    • Neutralize (Spill only): Apply a weak acid neutralizer (Citric Acid based) slowly to the absorbent material, not the neat chemical, to minimize splattering.

    • Collect: Scoop into a hazardous waste bag/pail.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Amines adhere to skin; quick rinsing is insufficient.

    • Eyes: Flush for 15 minutes.[3] Immediate medical attention is required due to the risk of corneal opacity (halo vision).

Regulatory Compliance (RCRA)

While "1-Amino-2-(4-isopropylphenyl)propan-2-ol" is not explicitly P-listed or U-listed, it defaults to characteristic hazardous waste.

  • EPA Waste Code: D002 (Corrosivity) is the primary driver [1].

  • Satellite Accumulation Area (SAA): Store in a closed container at or near the point of generation. The container must be under the control of the operator [2].

  • DOT Shipping Name (Generic): Polyamines, liquid, corrosive, n.o.s. (contains 1-Amino-2-(4-isopropylphenyl)propan-2-ol) or Corrosive solid, basic, organic, n.o.s.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (40 CFR Part 261).[2][4] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2023). 1-Amino-2-propanol (Structural Analog) Safety Data Sheet. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Personal protective equipment for handling 1-Amino-2-(4-isopropylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Hazard" Protocol

As researchers, we often handle intermediates where specific toxicological data is sparse. 1-Amino-2-(4-isopropylphenyl)propan-2-ol is a functionalized amino-alcohol and a structural analog of Phenylpropanolamine (PPA) .

Because of this structural lineage, you must treat this compound with a dual-risk profile:

  • Chemical Hazard: Like most primary amino-alcohols, it is likely corrosive or highly irritating to mucous membranes, eyes, and skin (alkaline nature).[1]

  • Pharmacological Hazard: As a substituted phenethylamine derivative, it possesses potential sympathomimetic activity (adrenergic receptor interaction).[1][2] Systemic absorption must be prevented to avoid cardiovascular effects.[1]

Core Directive: Handle as a High-Potency Compound (HPC) until specific toxicology proves otherwise. Do not rely solely on standard "organic intermediate" protocols.[1]

Risk Assessment & PPE Matrix

The following matrix prescribes the Personal Protective Equipment (PPE) based on the operational state of the substance. This is a self-validating system: if the operation changes (e.g., heating), the PPE tier automatically escalates.

PPE Selection Table
Protection TierOperational ContextHand ProtectionRespiratory ProtectionBody/Eye Defense
Tier 1: Standard Handling sealed containers; Visual inspection.Single Nitrile (4 mil)Lab ventilation (6–12 ACH)Standard Lab Coat + Safety Glasses
Tier 2: Manipulation Weighing powder (<1g); Preparing stock solutions.[1]Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer gloves every 30 mins.[1]Fume Hood required.[1][3] If open bench: N95 (minimum) or P100 respirator.[1]Wrap-around Goggles + Lab Coat (Buttoned to neck)
Tier 3: High Risk Weighing (>1g); Heating/Refluxing; Cleaning spills.[1]Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile.[1]Fume Hood (Sash at 18").[1][4][5] If outside hood: PAPR or Full-Face P100 .[1]Tyvek® Sleeves or Disposable Gown + Face Shield

Critical Insight - Glove Permeation: Amino-alcohols can permeate thin nitrile rubber.[1] For procedures lasting >30 minutes, double gloving is not just a backup; it creates a diffusion gap that significantly delays breakthrough time [1].[1]

Operational Protocol: Safe Handling Workflow

This workflow is designed to neutralize the two main vectors of exposure: inhalation of dust (during weighing) and dermal absorption (during solubilization).[1]

Step-by-Step Methodology
  • Engineering Control Setup:

    • Verify Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).[1]

    • Why: This velocity captures heavy vapors without creating turbulence that could blow powder back at the operator [2].[1]

  • Anti-Static Weighing (The Critical Step):

    • Substituted phenylpropanolamines are often crystalline solids prone to static charge.[1]

    • Action: Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.[1]

    • Rationale: Static discharge can cause "powder fly," aerosolizing the bioactive compound instantly.[1]

  • Solubilization (Exothermic Control):

    • Solvent Choice: Soluble in alcohols (Methanol, Ethanol) and dilute acids.[1]

    • Procedure: Add the solid to the solvent slowly.

    • Warning: Amino-alcohols are basic.[1] If dissolving in acidic media, expect an exotherm.[1] Cool the receiving vessel in an ice bath to prevent aerosolization of the solvent/solute mixture.[1]

  • Decontamination:

    • Wipe all surfaces with a 10% Acetic Acid solution (or Citric Acid), followed by water.[1]

    • Chemistry: The acid protonates the amine, converting it into a water-soluble, non-volatile salt, making cleanup safer and more effective.[1]

Visualization: Handling & Decision Logic

The following diagrams illustrate the decision-making process for PPE and the safe weighing workflow.

Figure 1: PPE Decision Logic Tree

PPE_Logic Start Start: Handling 1-Amino-2-(4-isopropylphenyl)propan-2-ol State_Check Is the substance Solid or Liquid? Start->State_Check Solid_Path Solid (Powder/Crystal) State_Check->Solid_Path Liquid_Path Liquid (Solution) State_Check->Liquid_Path Quantity_Check Quantity > 1 gram? Solid_Path->Quantity_Check Volatile_Check Is it being heated/pressurized? Liquid_Path->Volatile_Check Tier2 TIER 2: Double Nitrile + Fume Hood (P100 if open bench) Quantity_Check->Tier2 No Tier3 TIER 3: Laminate Gloves + Tyvek Sleeves + Full Face/PAPR Quantity_Check->Tier3 Yes (Dust Risk) Volatile_Check->Tier2 No Volatile_Check->Tier3 Yes (Vapor Risk)

Caption: Decision tree for selecting appropriate PPE based on physical state and operational risk factors.

Figure 2: Waste Disposal Workflow

Disposal_Flow Waste_Gen Waste Generation Identify Identify pH/Composition Waste_Gen->Identify Basic Basic/Organic (Amine) Identify->Basic Pure Compound Acidic Acidic Mixture Identify->Acidic Reaction Mix Segregate Segregate: Do NOT Mix (Exotherm Risk) Basic->Segregate Acidic->Segregate Tagging Label: 'Toxic - Basic Organic' List: Amino-alcohol derivative Segregate->Tagging Disposal High-Temp Incineration Tagging->Disposal

Caption: Segregation workflow to prevent incompatible waste mixing (Acid/Base) and ensure proper destruction.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is >5g and outside a hood.[1]

  • Don PPE: Tier 3 (Tyvek + Double Gloves + Respiratory Protection).[1]

  • Containment: Cover the powder with a damp paper towel (soaked in dilute acetic acid if available) to prevent dust dispersion.[1]

  • Cleanup: Scoop up the damp material.[1] Do not dry sweep.[1]

  • Validation: Check pH of the surface after cleaning; it should be neutral (pH 6–8).[1]

Disposal Specifications
  • Waste Stream: This compound must be treated as Hazardous Chemical Waste .[1]

  • Compatibility: Segregate from strong oxidizers (e.g., nitric acid) and acid chlorides.[1]

  • Destruction: High-temperature incineration is the preferred method for phenylpropanolamine derivatives to ensure complete destruction of the bioactive pharmacophore [3].

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

  • PubChem. (n.d.).[1][4][5] Compound Summary: Phenylpropanolamine.[1][2][6] National Library of Medicine.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.